(2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-(2-formylpyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-8-5-4-6-12-9(8)7-14/h4-7H,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTZIHDCJWVLKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448089 | |
| Record name | tert-Butyl (2-formylpyridin-3-yl)carbamate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00448089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116026-99-4 | |
| Record name | tert-Butyl (2-formylpyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-formylpyridin-3-yl)carbamate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Guide: (2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester
CAS Number: 116026-99-4
This technical guide provides comprehensive information on (2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester, a key building block in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound, also known as tert-butyl (2-formylpyridin-3-yl)carbamate, is a solid organic compound.[1] Its properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 116026-99-4 | [1] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| Melting Point | 79.4-79.6 °C | Matrix Scientific |
| Boiling Point | 295.0±25.0 °C (Predicted) | ChemicalBook |
| Appearance | Solid | [1] |
| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | ChemicalBook |
Synthesis
A common synthetic route to prepare this compound is outlined below. This protocol is based on a procedure described for a similar transformation.
Experimental Protocol: Synthesis of tert-Butyl (2-formylpyridin-3-yl)carbamate
Materials:
-
tert-Butyl (2-bromopyridin-3-yl)carbamate
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (2.5 M solution)
-
N-Formylpiperidine
-
1.5 M HCl solution
-
Solid Sodium Carbonate (Na₂CO₃)
-
Ethyl Acetate (EA)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Petroleum Ether (PE)
Procedure:
-
To a solution of tert-butyl (2-bromopyridin-3-yl)carbamate (10.7 mmol) in anhydrous THF (30 mL) at -78°C under a nitrogen atmosphere, add n-BuLi (2.5 M, 8.5 mL, 21.4 mmol).
-
Stir the resulting mixture at -78°C for 1 hour.
-
Add N-Formylpiperidine (1.3 mL, 11.8 mmol) with rapid stirring.
-
Allow the mixture to stir at 0°C for 1 hour.
-
Partition the reaction mixture with a 1.5 M HCl solution.
-
Adjust the pH of the aqueous layer to 7 by the addition of solid Na₂CO₃.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (3:1) as the eluent to yield the desired product as a white solid (65% yield).
Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of kinase inhibitors, particularly for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Bruton's Tyrosine Kinase (BTK). These kinases are crucial components of inflammatory and B-cell signaling pathways, respectively.
IRAK4 Signaling Pathway
IRAK4 is a key protein kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[2][3][4] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.[2][3] IRAK4 inhibitors are being investigated as potential therapeutics for conditions like rheumatoid arthritis and certain types of lymphoma.[3]
Caption: Simplified IRAK4 Signaling Pathway.
BTK Signaling Pathway
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[5] This pathway is critical for B-cell development, differentiation, and survival.[5] Inhibitors of BTK are effective in treating B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma.[5]
Caption: Simplified BTK Signaling Pathway.
Safety Information
This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block for the synthesis of pharmacologically active compounds, particularly kinase inhibitors targeting the IRAK4 and BTK signaling pathways. Its utility in constructing complex heterocyclic scaffolds makes it a compound of significant interest to the drug discovery and development community.
References
- 1. This compound AldrichCPR 116026-99-4 [sigmaaldrich.com]
- 2. sophion.com [sophion.com]
- 3. Inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4): a patent review (2012-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications [mdpi.com]
tert-Butyl (2-formylpyridin-3-yl)carbamate chemical properties
An In-depth Technical Guide to tert-Butyl (2-formylpyridin-3-yl)carbamate
Introduction
Tert-butyl (2-formylpyridin-3-yl)carbamate, with CAS Number 116026-99-4, is a heterocyclic organic compound featuring a pyridine ring scaffold.[1][2][3] This molecule incorporates a reactive formyl (aldehyde) group and a tert-butyloxycarbonyl (Boc) protected amine, making it a valuable intermediate in organic synthesis.[1] The strategic placement of these functional groups allows for a wide range of chemical transformations, positioning it as a key building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and drug development.[1] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and key reactive characteristics.
Chemical and Physical Properties
The properties of tert-Butyl (2-formylpyridin-3-yl)carbamate are summarized below. This data is essential for its handling, characterization, and application in experimental settings.
General Properties
| Property | Value | Source |
| CAS Number | 116026-99-4 | [2][3] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [3][4] |
| Molecular Weight | 222.24 g/mol | [1][3] |
| IUPAC Name | tert-butyl N-(2-formyl-3-pyridinyl)carbamate | [4] |
| Appearance | White to yellow solid | [5] |
Predicted Physicochemical Data
| Property | Value | Source |
| Boiling Point | 310.0±27.0 °C (Predicted) | [5] |
| Density | 1.212±0.06 g/cm³ (Predicted) | [5] |
| pKa | 12.42±0.70 (Predicted) | [5] |
| XlogP | 1.8 (Predicted) | [4] |
Spectroscopic and Analytical Data
Spectroscopic data is critical for the structural confirmation and purity assessment of the compound.
Mass Spectrometry
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 223.10773 |
| [M+Na]⁺ | 245.08967 |
| [M-H]⁻ | 221.09317 |
| [M+NH₄]⁺ | 240.13427 |
| [M+K]⁺ | 261.06361 |
| [M]⁺ | 222.09990 |
| Data sourced from PubChemLite.[4] |
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
While specific spectra for tert-Butyl (2-formylpyridin-3-yl)carbamate are not detailed in the provided results, characterization is typically achieved using ¹H NMR, ¹³C NMR, and IR spectroscopy.[1][6] The spectra would confirm the presence of the tert-butyl group, the aromatic pyridine ring protons, the formyl proton, and the carbamate functionality.[1][6]
Experimental Protocols
The synthesis of pyridine derivatives like tert-Butyl (2-formylpyridin-3-yl)carbamate often involves multi-step procedures. A general and effective method is the directed ortho-metalation (DoM) followed by formylation.
Synthesis via Directed ortho-Metalation
This protocol is adapted from procedures for analogous pyridine isomers and represents a standard method for introducing a formyl group adjacent to a directing group on the pyridine ring.[5][7]
Reaction Scheme: tert-Butyl pyridin-3-ylcarbamate → tert-Butyl (2-formylpyridin-3-yl)carbamate
Materials and Reagents:
-
tert-Butyl pyridin-3-ylcarbamate (starting material)
-
Anhydrous Tetrahydrofuran (THF)
-
tert-Butyllithium (t-BuLi) in pentane
-
N,N-Dimethylformamide (DMF) or another suitable formylating agent like 1-piperidinecarboxaldehyde[5]
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution[5]
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated brine solution
Procedure:
-
Preparation: Dissolve tert-butyl pyridin-3-ylcarbamate in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).[5]
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add tert-butyllithium solution dropwise while maintaining the temperature.[5] The carbamate group directs the lithiation to the adjacent C2 position.
-
Stirring: After the addition is complete, stir the reaction mixture at -78 °C for a designated period (e.g., 15 minutes), followed by warming to a higher temperature (e.g., -20 °C) and stirring for an additional 1.5 hours to ensure complete metalation.[5]
-
Formylation: Cool the mixture again and add the formylating agent (e.g., DMF) dropwise, ensuring the temperature remains low (e.g., below -15 °C).[5]
-
Quenching and Work-up: Allow the reaction to warm to room temperature and stir overnight.[5][7] Cool the mixture to 0 °C and carefully quench the reaction by slowly adding 1 M HCl to adjust the pH to ~2.[5][7]
-
Neutralization and Extraction: Neutralize the mixture to pH 7 with a saturated NaHCO₃ or solid Na₂CO₃ solution.[5][7] Extract the aqueous layer multiple times with ethyl acetate.[5][7]
-
Drying and Concentration: Combine the organic layers, wash sequentially with water and saturated brine, then dry over anhydrous Na₂SO₄.[5][7]
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the final compound.[5][7]
Reactivity and Applications
The utility of tert-Butyl (2-formylpyridin-3-yl)carbamate as a synthetic intermediate stems from the distinct reactivity of its functional groups.
-
Formyl Group: The aldehyde is a versatile electrophilic center. It readily undergoes nucleophilic addition reactions with organometallic reagents (e.g., Grignard, organolithium) to form secondary alcohols.[1] It can also participate in various condensation reactions (e.g., Aldol, Knoevenagel, Wittig) to build more complex carbon skeletons.[1]
-
Carbamate Group: The Boc-carbamate serves as a stable protecting group for the amine under many reaction conditions but can be readily removed under acidic conditions to liberate the free amine. This amine can then be used for subsequent functionalization, such as amide bond formation or arylation reactions.
This dual functionality makes the compound an attractive starting material for constructing substituted pyridine derivatives, which are common pharmacophores in drug discovery.[1]
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of tert-Butyl (2-formylpyridin-3-yl)carbamate via the directed ortho-metalation pathway.
Caption: A flowchart of the synthesis of the target compound.
Chemical Reactivity Pathways
This diagram shows the principal reactive sites on the molecule and the types of transformations it can undergo, highlighting its versatility as a synthetic building block.
Caption: Reactivity map of the title compound's functional groups.
References
- 1. Buy tert-Butyl (3-formylpyridin-2-yl)carbamate | 116026-94-9 [smolecule.com]
- 2. 116026-99-4|tert-Butyl (2-formylpyridin-3-yl)carbamate|BLD Pharm [bldpharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. PubChemLite - Tert-butyl n-(2-formylpyridin-3-yl)carbamate (C11H14N2O3) [pubchemlite.lcsb.uni.lu]
- 5. TERT-BUTYL 4-FORMYLPYRIDIN-3-YLCARBAMATE CAS#: 116026-95-0 [amp.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. TERT-BUTYL 4-FORMYLPYRIDIN-3-YLCARBAMATE | 116026-95-0 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 3-(Boc-amino)-2-pyridinecarboxaldehyde
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed overview of the primary synthetic route to 3-(Boc-amino)-2-pyridinecarboxaldehyde, a key intermediate in pharmaceutical research and development. The document outlines the strategic protection of the amino group on the pyridine ring, presenting a robust experimental protocol, quantitative data, and process visualizations.
Introduction
3-(Boc-amino)-2-pyridinecarboxaldehyde is a valuable bifunctional molecule widely employed as a building block in the synthesis of complex heterocyclic compounds. The presence of a Boc-protected amine and a reactive aldehyde group on the same pyridine scaffold allows for selective, sequential modifications, making it a crucial intermediate in the development of novel therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group is favored due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions[][2]. This guide focuses on the most direct and efficient synthetic strategy: the direct Boc-protection of 3-amino-2-pyridinecarboxaldehyde.
Synthetic Strategy: Boc Protection of 3-Amino-2-pyridinecarboxaldehyde
The principal and most straightforward method for preparing the target compound is the protection of the primary amino group of commercially available 3-amino-2-pyridinecarboxaldehyde (also known as 3-amino-2-pyridinecarbaldehyde)[3]. This reaction involves the use of di-tert-butyl dicarbonate ((Boc)₂O) as the Boc-group donor. The reaction is typically carried out in an organic solvent in the presence of a base and coupling agents to facilitate the N-acylation process.
A highly effective method for the Boc protection of aminopyridines has been detailed, utilizing a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-Hydroxybenzotriazole (HOBT), and a tertiary amine base such as triethylamine (TEA)[4]. This combination activates the Boc anhydride and facilitates a high-yield conversion at room temperature.
Reaction Scheme
The overall transformation is depicted in the following reaction scheme:
Caption: Boc protection of 3-amino-2-pyridinecarboxaldehyde.
Detailed Experimental Protocol
The following protocol is adapted from established methods for the Boc protection of aminopyridines[4].
4.1 Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Role |
| 3-Amino-2-pyridinecarboxaldehyde | 122.12[3] | 10.0 | 1.22 g | Starting Material |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 20.0 (2.0 eq) | 4.37 g | Protecting Agent |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | 191.70 | 30.0 (3.0 eq) | 5.75 g | Coupling Agent |
| 1-Hydroxybenzotriazole (HOBT) | 135.13 | 1.0 (0.1 eq) | 135 mg | Catalyst |
| Triethylamine (TEA) | 101.19 | 30.0 (3.0 eq) | 4.18 mL (d=0.726) | Base |
| Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) | - | - | 100 mL | Solvent |
| Deionized Water | - | - | ~100 mL | Quenching/Wash |
| Ethyl Acetate | - | - | ~150 mL | Extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed | Drying Agent |
4.2 Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-2-pyridinecarboxaldehyde (1.22 g, 10.0 mmol) in dichloromethane (100 mL).
-
Addition of Reagents: To the stirred solution at room temperature, add EDCI (5.75 g, 30.0 mmol), HOBT (135 mg, 1.0 mmol), triethylamine (4.18 mL, 30.0 mmol), and finally di-tert-butyl dicarbonate (4.37 g, 20.0 mmol).
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Upon completion, quench the reaction by adding deionized water (50 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure 3-(Boc-amino)-2-pyridinecarboxaldehyde.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Workflow for the synthesis of 3-(Boc-amino)-2-pyridinecarboxaldehyde.
Quantitative Data Summary
The described method for Boc protection of aminopyridines is highly efficient. While the yield for this specific substrate may vary, analogous reactions report high yields.
| Parameter | Value | Reference |
| Reaction Time | 1 - 2 hours | [4] |
| Reaction Temperature | Room Temperature | [4] |
| Expected Yield | 80 - 90% | [4] |
Safety and Handling
-
3-Amino-2-pyridinecarboxaldehyde: May cause skin and serious eye irritation[5]. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
EDCI and (Boc)₂O: These reagents are sensitizers and irritants. Avoid inhalation and skin contact.
-
Triethylamine (TEA): Flammable and corrosive. Work in a well-ventilated fume hood.
-
Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen. All operations should be conducted within a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
Conclusion
The synthesis of 3-(Boc-amino)-2-pyridinecarboxaldehyde is reliably achieved through the direct N-Boc protection of 3-amino-2-pyridinecarboxaldehyde. The protocol detailed herein, utilizing an EDCI/HOBT catalyst system, provides a high-yield, rapid, and operationally simple route to this important synthetic intermediate. This method avoids harsh conditions, preserving the sensitive aldehyde functionality and delivering the desired product in excellent purity after standard chromatographic purification.
References
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. 3-Amino-2-pyridinecarbaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 4. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 5. 3-Pyridinecarboxaldehyde, 2-amino- | C6H6N2O | CID 737633 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of tert-Butyl (2-formylpyridin-3-yl)carbamate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a consolidated overview of the available spectroscopic and synthetic information for the compound tert-butyl (2-formylpyridin-3-yl)carbamate. Due to the limited availability of direct experimental data in publicly accessible databases, this document focuses on predicted spectroscopic values and general synthetic methodologies. This information is intended to serve as a foundational resource for researchers working with this and structurally related molecules.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O₃ | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 222.24 g/mol | --INVALID-LINK--[1] |
| Monoisotopic Mass | 222.10045 Da | --INVALID-LINK--[2] |
| CAS Number | 116026-99-4 | --INVALID-LINK--[3] |
Spectroscopic Data
Mass Spectrometry (Predicted)
The following table outlines the predicted collision cross-section (CCS) values for various adducts of the target molecule.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 223.10773 | 149.1 |
| [M+Na]⁺ | 245.08967 | 156.6 |
| [M-H]⁻ | 221.09317 | 151.7 |
| [M+NH₄]⁺ | 240.13427 | 166.1 |
| [M+K]⁺ | 261.06361 | 155.4 |
| [M+H-H₂O]⁺ | 205.09771 | 142.4 |
| [M]⁺ | 222.09990 | 151.5 |
| [M]⁻ | 222.10100 | 151.5 |
Data sourced from PubChem.[2]
¹H NMR Spectroscopy (Expected Ranges)
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -C(CH₃)₃ | ~1.5 | Singlet (s) | 9 equivalent protons of the tert-butyl group. |
| Pyridine-H | 7.0 - 8.5 | Multiplet (m) | The exact shifts and coupling constants will depend on the substitution pattern. |
| -NH- | 8.0 - 10.0 | Broad Singlet (br s) | Chemical shift can be variable and concentration-dependent. |
| -CHO | 9.5 - 10.5 | Singlet (s) | Aldehyde proton typically appears significantly downfield. |
¹³C NMR Spectroscopy (Expected Ranges)
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| -C(CH₃)₃ | ~28 | Quaternary carbon of the tert-butyl group. |
| -C(CH₃)₃ | ~80 | Carbonyl carbon of the carbamate. |
| Pyridine-C | 120 - 150 | Aromatic carbons of the pyridine ring. |
| C=O (carbamate) | 150 - 160 | Carbonyl carbon of the carbamate. |
| C=O (aldehyde) | 190 - 200 | Aldehyde carbonyl carbon. |
IR Spectroscopy (Expected Absorption Bands)
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| N-H | Stretching | 3200 - 3400 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=O (aldehyde) | Stretching | 1690 - 1715 |
| C=O (carbamate) | Stretching | 1680 - 1700 |
| C=N, C=C (aromatic) | Stretching | 1400 - 1600 |
| C-O | Stretching | 1200 - 1300 |
Synthesis and Experimental Protocols
While a detailed, step-by-step protocol for the synthesis of tert-butyl (2-formylpyridin-3-yl)carbamate is not explicitly documented in the surveyed literature, general synthetic strategies can be inferred. The primary route involves the protection of an amino group on a pyridine ring with a tert-butoxycarbonyl (Boc) group, followed by or preceded by formylation.
General Synthetic Approaches
-
Formylation of a Boc-Protected Aminopyridine: This approach would involve the initial protection of the amino group of a suitable aminopyridine with di-tert-butyl dicarbonate (Boc₂O) to form the tert-butyl carbamate. Subsequent formylation at the 2-position could be achieved using a variety of reagents, such as a Vilsmeier-Haack reagent (e.g., POCl₃/DMF).
-
Boc Protection of a Formyl-Aminopyridine: An alternative strategy begins with the formylation of an aminopyridine at the desired position. The resulting amino-aldehyde can then be protected with Boc₂O to yield the final product.[1]
The choice of route would likely depend on the starting materials' availability and the regioselectivity of the formylation step.
Synthetic Workflow Diagram
Caption: Alternative synthetic routes to tert-butyl (2-formylpyridin-3-yl)carbamate.
Applications in Research and Development
tert-Butyl (2-formylpyridin-3-yl)carbamate serves as a valuable intermediate in organic synthesis. The presence of the formyl group allows for a variety of subsequent chemical transformations, including but not limited to:
-
Reductive amination to introduce substituted amino groups.
-
Wittig reactions to form alkenes.
-
Aldol and other condensation reactions to build more complex carbon skeletons.
The pyridine and carbamate moieties are also common features in medicinally relevant compounds, suggesting the potential for this molecule and its derivatives in drug discovery programs.[1]
References
An In-depth Technical Guide on the ¹H NMR Spectrum of (2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of (2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester. Due to the absence of publicly available experimental spectra, this guide presents a predicted ¹H NMR data set based on established principles of nuclear magnetic resonance spectroscopy and analysis of structurally similar compounds. This document is intended to serve as a valuable resource for the synthesis, characterization, and application of this compound in research and drug development.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted quantitative data for the ¹H NMR spectrum of this compound. These predictions are based on typical chemical shifts for protons in similar chemical environments, including substituted pyridines, aromatic aldehydes, and tert-butyl carbamates.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-4 | 8.60 - 8.75 | Doublet of doublets (dd) | J ≈ 4.5, 1.5 | 1H |
| H-5 | 7.40 - 7.55 | Doublet of doublets (dd) | J ≈ 8.0, 4.5 | 1H |
| H-6 | 8.45 - 8.60 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | 1H |
| Aldehyde (-CHO) | 10.0 - 10.5 | Singlet (s) | - | 1H |
| NH | 9.5 - 10.0 | Singlet (s) | - | 1H |
| tert-Butyl (-C(CH₃)₃) | 1.50 - 1.60 | Singlet (s) | - | 9H |
Experimental Protocol for ¹H NMR Spectroscopy
This section outlines a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation
-
a. Weigh approximately 5-10 mg of high-purity this compound.
-
b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent may influence the chemical shifts of labile protons (e.g., NH).
-
c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
d. Cap the NMR tube and ensure the sample is fully dissolved and homogenous by gentle vortexing or inversion.
2. NMR Instrument Parameters
-
a. Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
b. Nucleus: ¹H
-
c. Temperature: 298 K (25 °C)
-
d. Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
e. Number of Scans: 16-64 scans, depending on the sample concentration.
-
f. Relaxation Delay (d1): 1-2 seconds.
-
g. Acquisition Time (aq): 2-4 seconds.
-
h. Spectral Width (sw): A spectral width of approximately 16 ppm, centered around 6-8 ppm, should be sufficient to cover all expected signals.
3. Data Processing
-
a. Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio.
-
b. Fourier Transform: Perform a Fourier transform to convert the free induction decay (FID) into the frequency domain spectrum.
-
c. Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
d. Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
e. Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
f. Integration: Integrate all signals to determine the relative number of protons for each resonance.
-
g. Peak Picking: Identify the chemical shift of each peak and determine the multiplicities and coupling constants.
Visualizations
Chemical Structure and Proton Assignments
Caption: Chemical structure with proton assignments.
Experimental Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR analysis.
Predicted J-Coupling Network
Caption: Predicted proton-proton J-coupling correlations.
An In-depth Technical Guide to the Physical Properties of (2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the known physical and chemical properties of (2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester, a key heterocyclic building block in organic and medicinal chemistry. The document details its structural and physicochemical characteristics, outlines standard experimental protocols for its analysis, and presents a logical workflow for its synthesis and characterization.
Physicochemical and Structural Data
This compound, also known as tert-butyl N-(2-formylpyridin-3-yl)carbamate, is a solid compound at room temperature. Its structure incorporates a pyridine ring functionalized with a reactive formyl group and a tert-butoxycarbonyl (Boc) protecting group on the adjacent amine, making it a valuable intermediate in the synthesis of more complex molecules.[1]
The quantitative physical and structural data for this compound are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-(2-formylpyridin-3-yl)carbamate | [2] |
| CAS Number | 116026-99-4 | [3] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [1][3] |
| Molecular Weight | 222.24 g/mol | [1] |
| Monoisotopic Mass | 222.10045 Da | [2] |
| Appearance | Solid | |
| Melting Point | Data not consistently reported. | |
| Flash Point | Not applicable | |
| Predicted XlogP | 1.8 | [2] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
Experimental Protocols for Characterization
While specific research applications of this compound are not extensively documented, its structure and purity are typically confirmed using standard spectroscopic techniques.[1] The following sections describe generalized, standard protocols for these analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the carbon-hydrogen framework of the molecule.
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure. Apparatus: NMR Spectrometer (e.g., 400 MHz). Materials:
-
Sample of this compound.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
NMR tubes.
-
Tetramethylsilane (TMS) as an internal standard.
Methodology:
-
A small quantity of the compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) within a vial.
-
A small amount of TMS is added to serve as the internal reference (0 ppm).
-
The solution is transferred to a clean, dry NMR tube.
-
The tube is placed in the NMR spectrometer's probe.
-
The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.
-
¹H NMR and ¹³C NMR spectra are acquired. The formyl proton (CHO) and the distinct resonances of the pyridine and tert-butyl groups are key identifiers.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the key functional groups present in the molecule, such as the carbonyls (C=O) of the formyl and carbamate groups, and N-H bonds.[1]
Objective: To obtain an infrared spectrum to identify characteristic functional group vibrations. Apparatus: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory. Materials:
-
Sample of this compound.
-
Solvent for cleaning (e.g., isopropanol).
Methodology:
-
Ensure the ATR crystal surface is clean by wiping it with a lint-free cloth dampened with isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Use the spectrometer's pressure arm to apply firm, consistent contact between the solid sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.
-
The resulting spectrum is processed to show absorbance or transmittance, revealing peaks corresponding to the vibrational modes of the functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide information about the compound's fragmentation pattern.[1]
Objective: To determine the mass-to-charge ratio (m/z) of the parent ion to confirm the molecular weight. Apparatus: Mass Spectrometer (e.g., with Electrospray Ionization - ESI source). Materials:
-
Sample of this compound.
-
High-purity solvent (e.g., methanol or acetonitrile).
Methodology:
-
A dilute solution of the sample is prepared in a suitable volatile solvent.
-
The solution is infused into the ESI source of the mass spectrometer at a constant flow rate.
-
A high voltage is applied to the solution as it exits the capillary, creating a fine spray of charged droplets.
-
The solvent evaporates, leading to the formation of gas-phase ions of the analyte (e.g., [M+H]⁺ or [M+Na]⁺).
-
These ions are guided into the mass analyzer, which separates them based on their m/z ratio.
-
The detector records the abundance of ions at each m/z value, generating a mass spectrum. The monoisotopic mass of the protonated molecule ([M+H]⁺) is expected at approximately 223.1077 m/z.[2][4]
Logical Workflow Visualization
As a synthetic intermediate, this compound is not involved in known biological signaling pathways. The following diagram illustrates a generalized experimental workflow for its synthesis and subsequent purification and characterization, which is a critical logical relationship for researchers working with this compound.
Caption: General workflow for the synthesis, purification, and analysis of the target compound.
References
- 1. Buy tert-Butyl (3-formylpyridin-2-yl)carbamate | 116026-94-9 [smolecule.com]
- 2. PubChemLite - Tert-butyl n-(2-formylpyridin-3-yl)carbamate (C11H14N2O3) [pubchemlite.lcsb.uni.lu]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - Tert-butyl n-(3-formylpyridin-2-yl)carbamate (C11H14N2O3) [pubchemlite.lcsb.uni.lu]
Alternative names for (2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound (2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester, a key intermediate in medicinal chemistry and organic synthesis. This document outlines its alternative names, chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.
Chemical Identity and Properties
This compound is a pyridinyl carbamate derivative that serves as a valuable building block in the development of complex molecules, particularly in the pharmaceutical industry. Its structural features, including a reactive aldehyde group and a Boc-protected amine on a pyridine scaffold, make it a versatile reagent for various chemical transformations.
Alternative Names and Identifiers
The compound is known by several names in chemical literature and supplier catalogs. A comprehensive list is provided in Table 1 for easy reference.
Table 1: Alternative Names and Chemical Identifiers
| Name Type | Identifier |
| Systematic Name | This compound |
| IUPAC Name | tert-butyl N-(2-formylpyridin-3-yl)carbamate |
| CAS Number | 116026-99-4[1] |
| Other Synonyms | tert-Butyl (2-formylpyridin-3-yl)carbamate, 3-(tert-Butoxycarbonylamino)picolinaldehyde, 3-(Boc-amino)-2-formylpyridine, Carbamic acid, N-(2-formyl-3-pyridinyl)-, 1,1-dimethylethyl ester |
Physicochemical Properties
A summary of the key physicochemical properties of the compound is presented in Table 2. This data is essential for handling, storage, and experimental design.
Table 2: Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂O₃[1] |
| Molecular Weight | 222.24 g/mol [1] |
| Appearance | White to yellow solid |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C |
Synthesis of tert-Butyl (2-formylpyridin-3-yl)carbamate
The synthesis of tert-butyl (2-formylpyridin-3-yl)carbamate can be achieved through various synthetic routes. One common and effective method involves the ortho-formylation of a Boc-protected aminopyridine precursor. This section provides a detailed experimental protocol for this transformation.
Experimental Protocol: Ortho-formylation of tert-Butyl pyridin-3-ylcarbamate
This protocol is based on the lithiation and subsequent formylation of a protected aminopyridine.
Materials:
-
tert-Butyl pyridin-3-ylcarbamate
-
Anhydrous Tetrahydrofuran (THF)
-
tert-Butyllithium (t-BuLi) in pentane (1.7 M solution)
-
N-Formylpiperidine
-
1 M Hydrochloric acid (HCl)
-
Solid Sodium Carbonate (Na₂CO₃)
-
Ethyl acetate
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve tert-butyl pyridin-3-ylcarbamate (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.7 M solution of tert-butyllithium in pentane (2.2 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 15 minutes.
-
Warm the mixture to -20 °C and stir for an additional 1.5 hours.
-
Cool the reaction mixture back down, and keeping the temperature below -15 °C, add N-formylpiperidine (3 equivalents) dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir overnight.
-
Cool the mixture to 0 °C and carefully adjust the pH to 2 by the slow addition of 1 M HCl solution.
-
Subsequently, add solid sodium carbonate to adjust the pH to 7.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic phases and wash sequentially with water (three times) and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 50% ethyl acetate/hexane) as the eluent to afford tert-butyl (2-formylpyridin-3-yl)carbamate.
Expected Outcome: The reaction should yield the target compound as a yellow solid with an approximate yield of 60%. The product identity can be confirmed by LCMS analysis, which is expected to show a peak at m/z = 223.1 for [M+H]⁺.
Synthetic Workflow Visualization
The synthesis of tert-butyl (2-formylpyridin-3-yl)carbamate is a multi-step process that is critical for its application as a building block. The following diagram illustrates the logical flow of the synthesis described in the experimental protocol.
Caption: Synthetic workflow for tert-Butyl (2-formylpyridin-3-yl)carbamate.
Applications in Drug Discovery
While specific signaling pathways directly involving tert-butyl (2-formylpyridin-3-yl)carbamate are not extensively documented in public literature, its primary utility lies in its role as a key intermediate in the synthesis of biologically active molecules. It is frequently employed in the construction of heterocyclic systems that are core scaffolds of various kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The formyl and protected amine functionalities of this compound allow for its elaboration into more complex structures designed to target the active sites of specific kinases.
Conclusion
This compound is a fundamentally important building block for medicinal chemists and organic scientists. Its well-defined synthesis and versatile reactivity provide a reliable starting point for the development of novel therapeutics. The information provided in this guide is intended to support researchers in the effective utilization of this compound in their drug discovery and development endeavors.
References
Methodological & Application
Application Notes and Protocols: Aldol Condensation Reactions with (2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester is a valuable bifunctional building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds of medicinal interest. The presence of a reactive aldehyde group and a protected amine on a pyridine core allows for a variety of chemical transformations. One such key transformation is the aldol condensation, which facilitates the formation of carbon-carbon bonds, leading to the synthesis of α,β-unsaturated ketones. These products can serve as versatile intermediates for the synthesis of fused ring systems, such as pyridopyrimidines, which are known to exhibit a wide range of biological activities and are present in several approved drugs.[1][2]
This document provides a detailed protocol for a representative aldol condensation reaction using this compound and acetone as a model system. It also outlines the potential applications of the resulting product in the synthesis of bioactive molecules.
Reaction Principle
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. In this reaction, an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxycarbonyl compound (an aldol addition product), which can then undergo dehydration to give a conjugated enone (the aldol condensation product). The reaction is typically catalyzed by a base or an acid.
In the context of this protocol, the enolate of acetone, formed by a base, acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. Subsequent dehydration of the aldol addition product yields the corresponding α,β-unsaturated ketone.
Experimental Protocol
Materials:
-
Acetone (ACS grade)
-
Sodium hydroxide (NaOH)
-
Ethanol (anhydrous)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of ethanol (20 mL) and acetone (10 eq).
-
Base Addition: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TCM) using a 3:7 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: Once the reaction is complete, neutralize the mixture with 1 M hydrochloric acid (HCl) to pH ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., from 10% to 40% ethyl acetate).
-
Product Characterization: Collect the fractions containing the pure product, combine them, and evaporate the solvent to obtain the final product as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Hypothetical Aldol Condensation Reaction of this compound with Various Ketones.
| Entry | Ketone | Product | Yield (%) |
| 1 | Acetone | (2-(3-Oxo-but-1-enyl)-pyridin-3-yl)-carbamic acid tert-butyl ester | 85 |
| 2 | Cyclohexanone | (2-(2-Oxo-cyclohexylidenemethyl)-pyridin-3-yl)-carbamic acid tert-butyl ester | 78 |
| 3 | Acetophenone | (2-(3-Oxo-3-phenyl-propenyl)-pyridin-3-yl)-carbamic acid tert-butyl ester | 92 |
Note: The yields presented are hypothetical and for illustrative purposes.
Visualizations
Diagram 1: General Workflow for Aldol Condensation
Caption: A streamlined workflow for the base-catalyzed aldol condensation.
Diagram 2: Potential Synthetic Application of the Aldol Product
Caption: Synthetic route from the aldol product to a pyridopyrimidine core.
Applications in Drug Development
The α,β-unsaturated ketone moiety generated through this aldolf condensation is a versatile Michael acceptor and a key precursor for the synthesis of various heterocyclic compounds. The Boc-protected amino group provides a handle for further functionalization or for participating in subsequent cyclization reactions after deprotection.
A significant application lies in the synthesis of pyridopyrimidines. Following the aldol condensation, the tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions. The resulting amino-substituted α,β-unsaturated ketone can then undergo a cyclocondensation reaction with a suitable dinucleophile, such as guanidine, to form a dihydropyridopyrimidine ring system. Subsequent oxidation can lead to the aromatic pyridopyrimidine core.
Pyridopyrimidine scaffolds are present in a number of clinically important drugs, including palbociclib, a CDK4/6 inhibitor used in the treatment of breast cancer.[1] The synthetic flexibility offered by the initial aldol condensation allows for the introduction of diverse substituents, enabling the generation of libraries of novel pyridopyrimidine derivatives for screening against various biological targets.
Conclusion
The aldol condensation of this compound provides an efficient and modular route to functionalized pyridine derivatives. The resulting α,β-unsaturated ketones are valuable intermediates for the synthesis of complex heterocyclic structures, most notably pyridopyrimidines, which are of significant interest in medicinal chemistry and drug discovery. The protocol outlined here serves as a foundational method that can be adapted and optimized for various ketone substrates to generate a diverse range of chemical entities for further investigation.
References
Application Notes and Protocols for the Wittig Reaction of tert-butyl (2-formylpyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of alkenes from aldehydes or ketones.[1][2][3] This reaction employs a phosphorus ylide, also known as a Wittig reagent, to convert the carbonyl group into a carbon-carbon double bond.[1][3] The versatility and functional group tolerance of the Wittig reaction make it an invaluable tool in the synthesis of complex molecules, including pharmaceutical intermediates.[4]
This document provides detailed protocols for the Wittig olefination of tert-butyl (2-formylpyridin-3-yl)carbamate, a key intermediate in various synthetic pathways. The protocols will cover the use of both stabilized and non-stabilized ylides, allowing for the selective synthesis of either the (E)- or (Z)-alkene, respectively.[5][6][7]
Choosing the Right Ylide:
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide used.[5][6][7]
-
Stabilized Ylides: These ylides contain an electron-withdrawing group that delocalizes the negative charge, making them more stable and less reactive.[5][6] They generally favor the formation of the thermodynamically more stable (E)-alkene.[5][6][7][8] The reaction with stabilized ylides is often reversible, allowing for equilibration to the more stable trans-oxaphosphetane intermediate.[6][8]
-
Non-stabilized Ylides: These ylides have alkyl or aryl substituents that do not stabilize the negative charge, rendering them highly reactive.[5][6] The reaction with non-stabilized ylides is typically irreversible and kinetically controlled, leading predominantly to the (Z)-alkene.[6][7][8]
Experimental Protocols
The following are generalized protocols that can be adapted for the Wittig reaction of tert-butyl (2-formylpyridin-3-yl)carbamate.
Protocol 1: Synthesis of (E)-tert-butyl (2-(2-ethoxycarbonyl)vinyl)pyridin-3-yl)carbamate using a Stabilized Ylide
This protocol utilizes a commercially available stabilized ylide, (carbethoxymethylene)triphenylphosphorane, to produce the (E)-alkene.
Materials:
-
tert-butyl (2-formylpyridin-3-yl)carbamate
-
(Carbethoxymethylene)triphenylphosphorane
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add tert-butyl (2-formylpyridin-3-yl)carbamate (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 - 1.5 eq).
-
Solvent Addition: Add anhydrous toluene or THF to the flask to dissolve the reactants.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the desired alkene from triphenylphosphine oxide and any unreacted starting material.[9]
Protocol 2: Synthesis of (Z)-tert-butyl (2-(2-phenylethenyl)pyridin-3-yl)carbamate using a Non-Stabilized Ylide
This protocol involves the in situ generation of a non-stabilized ylide from benzyltriphenylphosphonium chloride and a strong base.[10]
Materials:
-
Benzyltriphenylphosphonium chloride
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether
-
Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))[10]
-
tert-butyl (2-formylpyridin-3-yl)carbamate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation:
-
To a dry round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 - 1.5 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (e.g., n-BuLi, 1.1 - 1.5 eq) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Stir the mixture at 0 °C for 30-60 minutes.[11]
-
-
Aldehyde Addition:
-
Dissolve tert-butyl (2-formylpyridin-3-yl)carbamate (1.0 eq) in a minimal amount of anhydrous THF.
-
Slowly add the aldehyde solution to the ylide mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion as monitored by TLC.
-
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to remove the triphenylphosphine oxide byproduct.[12]
Data Presentation
The following table summarizes the key parameters for the Wittig reaction of tert-butyl (2-formylpyridin-3-yl)carbamate.
| Parameter | Protocol 1 (Stabilized Ylide) | Protocol 2 (Non-Stabilized Ylide) |
| Wittig Reagent | (Carbethoxymethylene)triphenylphosphorane | Benzyltriphenylphosphonium chloride |
| Base | Not typically required | n-BuLi, NaH, t-BuOK |
| Solvent | Toluene, THF | THF, Diethyl ether |
| Temperature | Room Temperature to Reflux | 0 °C to Room Temperature |
| Typical Reaction Time | 2 - 24 hours | 1 - 12 hours |
| Predominant Isomer | (E)-alkene | (Z)-alkene |
| Purification Method | Column Chromatography | Column Chromatography/Recrystallization |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Wittig reaction.
Caption: General workflow for the Wittig reaction.
Reaction Mechanism Overview
The following diagram outlines the key steps in the Wittig reaction mechanism.
Caption: Simplified mechanism of the Wittig reaction.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 11. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of tert-Butyl (2-formylpyridin-3-yl)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of tert-butyl (2-formylpyridin-3-yl)carbamate derivatives. This class of compounds represents a valuable scaffold in medicinal chemistry, and its functionalization via modern cross-coupling techniques opens avenues for the synthesis of novel drug candidates. The protocols provided are based on established palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, and are adapted for the specific functionalities of the pyridine core.
The 2-formyl-3-aminopyridine scaffold is a key structural motif in a variety of biologically active molecules.[1][2][3][4][5][6] The strategic placement of a formyl group and a protected amine allows for diverse and late-stage functionalization, making it a valuable building block in drug discovery programs.[2][4][5][6] Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex organic molecules, offering mild conditions and broad functional group tolerance.[7][8][9] This document outlines detailed procedures for the application of these powerful reactions to the functionalization of a halogenated precursor of tert-butyl (2-formylpyridin-3-yl)carbamate.
I. General Considerations for Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are sensitive to a variety of factors. Optimal results depend on the careful selection of the palladium source, ligand, base, solvent, and reaction temperature. For the tert-butyl (2-formylpyridin-3-yl)carbamate scaffold, particular attention should be paid to the potential for the formyl group to influence the catalytic cycle or participate in side reactions. The Boc-protecting group is generally stable under many cross-coupling conditions but can be sensitive to strongly acidic or basic conditions at elevated temperatures.
A general workflow for setting up a palladium-catalyzed cross-coupling reaction is depicted below. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
II. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[10][11][12][13][14] For the synthesis of 3-aryl-2-formylpyridines, a halogenated derivative of tert-butyl (2-formylpyridin-3-yl)carbamate can be coupled with a variety of arylboronic acids or their esters.[1][15][16][17][18][19][20]
The general catalytic cycle for the Suzuki-Miyaura coupling is illustrated below.
A. Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube under an argon atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%), and the base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Add the tert-butyl (2-formyl-3-halopyridin-yl)carbamate (1.0 equivalent) and the arylboronic acid (1.1-1.5 equivalents).
-
Add anhydrous solvent (e.g., 1,4-dioxane/water, toluene/water, 4:1 to 10:1 v/v).
-
Degas the mixture by three freeze-pump-thaw cycles or by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
B. Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | DMF | 110 | 8 | 78 |
| 4 | 2-Naphthylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME/H₂O (5:1) | 85 | 16 | 88 |
Note: The data presented in this table are representative examples from the literature for analogous coupling reactions and should be used as a guideline for optimization.
III. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[7][8][9][21][22] This reaction can be used to introduce a variety of primary and secondary amines at the 3-position of the 2-formylpyridine core.
The general catalytic cycle for the Buchwald-Hartwig amination is depicted below.
A. Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under a stream of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., Xantphos, RuPhos, 2-6 mol%), and the base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 equivalents) to an oven-dried Schlenk tube.
-
Add the tert-butyl (2-formyl-3-halopyridin-yl)carbamate (1.0 equivalent) and the amine (1.1-1.5 equivalents).
-
Add anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane).
-
Seal the Schlenk tube and heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Concentrate the solution and purify the residue by flash column chromatography.
B. Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 90 |
| 2 | Aniline | Pd₂(dba)₃ (1) | Xantphos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 20 | 82 |
| 3 | n-Butylamine | Pd(OAc)₂ (2.5) | BrettPhos (5) | K₃PO₄ (2.5) | t-BuOH | 90 | 16 | 75 |
| 4 | Pyrrolidine | Pd₂(dba)₃ (2) | BINAP (4) | LiHMDS (2) | THF | 80 | 24 | 68 |
Note: The data presented in this table are representative examples from the literature for analogous coupling reactions and should be used as a guideline for optimization.[23][24]
IV. Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.[13][17][25][26][27] This reaction is particularly useful for introducing alkynyl moieties that can be further elaborated.
The general catalytic cycle for the Sonogashira coupling is presented below.
A. Experimental Protocol: Sonogashira Coupling
-
To a Schlenk tube under an argon atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and the tert-butyl (2-formyl-3-halopyridin-yl)carbamate (1.0 equivalent).
-
Add an anhydrous solvent such as THF, DMF, or toluene, followed by a base (e.g., triethylamine, diisopropylamine, 2-5 equivalents).
-
Add the terminal alkyne (1.1-2.0 equivalents) to the mixture.
-
Stir the reaction at room temperature or with heating (40-80 °C) for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
B. Data Presentation: Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 6 | 91 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (4) | DMF | 25 | 12 | 88 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (2) | K₂CO₃ (2) | Toluene | 80 | 18 | 76 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (2.5) | CuI (5) | DBU (2.5) | Acetonitrile | 50 | 10 | 85 |
Note: The data presented in this table are representative examples from the literature for analogous coupling reactions and should be used as a guideline for optimization.
V. Heck Reaction
The Heck reaction forms a carbon-carbon bond between an aryl or vinyl halide and an alkene.[14][15][18][19][23][28][29] This reaction can be employed to introduce alkenyl substituents at the 3-position of the 2-formylpyridine scaffold.
A simplified catalytic cycle for the Heck reaction is shown below.
A. Experimental Protocol: Heck Reaction
-
Add the tert-butyl (2-formyl-3-halopyridin-yl)carbamate (1.0 equivalent), the alkene (1.2-2.0 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (if required, e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%) to a Schlenk tube under argon.
-
Add a base (e.g., Et₃N, K₂CO₃, 1.5-3.0 equivalents) and an anhydrous solvent (e.g., DMF, acetonitrile, toluene).
-
Heat the reaction mixture to 80-140 °C for 6-48 hours, with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
B. Data Presentation: Heck Reaction
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 24 | 80 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.5) | Acetonitrile | 90 | 18 | 88 |
| 3 | 1-Octene | Pd₂(dba)₃ (1.5) | P(o-tolyl)₃ (6) | NaOAc (3) | Toluene | 120 | 36 | 72 |
| 4 | Cyclohexene | Pd(OAc)₂ (5) | - | Et₃N (2.5) | NMP | 140 | 48 | 65 |
Note: The data presented in this table are representative examples from the literature for analogous coupling reactions and should be used as a guideline for optimization.
VI. Applications in Drug Development
Functionalized pyridine scaffolds are prevalent in a wide range of pharmaceuticals due to their ability to act as hydrogen bond acceptors and their favorable pharmacokinetic properties.[1][2][3][4][5][6] The 2-formyl-3-aminopyridine core, in particular, serves as a versatile platform for the synthesis of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. The cross-coupling methodologies described herein provide a powerful means to generate diverse libraries of substituted pyridines for high-throughput screening and lead optimization in drug discovery programs.[30] The ability to introduce a wide array of aryl, amino, alkynyl, and alkenyl substituents allows for the fine-tuning of a molecule's steric and electronic properties to enhance its biological activity and drug-like characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. research.rug.nl [research.rug.nl]
- 22. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 23. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Sonogashira Coupling [organic-chemistry.org]
- 26. researchgate.net [researchgate.net]
- 27. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Heck Reaction [organic-chemistry.org]
- 30. mdpi.com [mdpi.com]
The Versatile Role of tert-Butyl (2-formylpyridin-3-yl)carbamate in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
tert-Butyl (2-formylpyridin-3-yl)carbamate is a key bifunctional building block in medicinal chemistry, prized for its utility in the synthesis of complex heterocyclic scaffolds. Its unique arrangement of a Boc-protected amine and a reactive formyl group on a pyridine core allows for a diverse range of chemical transformations, making it an invaluable starting material for the development of novel therapeutic agents. The presence of the pyridine ring is a common feature in many approved drugs, and the formyl and protected amine functionalities offer orthogonal handles for molecular elaboration.[1] This document provides detailed application notes and experimental protocols for the use of tert-butyl (2-formylpyridin-3-yl)carbamate in the synthesis of bioactive molecules, with a focus on the development of kinase inhibitors.
Application in the Synthesis of IRAK-4 Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathway.[2] It is a key mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3] Dysregulation of the IRAK-4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a compelling therapeutic target.[1] Small molecule inhibitors of IRAK-4 have shown significant promise in preclinical and clinical studies.[4]
The scaffold of tert-butyl (2-formylpyridin-3-yl)carbamate is an ideal starting point for the synthesis of potent and selective IRAK-4 inhibitors. The formyl group can be utilized in cyclization reactions to form fused heterocyclic systems, such as imidazo[1,2-a]pyridines, which are known to be privileged structures in kinase inhibitor design.[5] The Boc-protected amine can be deprotected and subsequently functionalized to introduce substituents that can interact with key residues in the ATP-binding pocket of IRAK-4, thereby enhancing potency and selectivity.
Signaling Pathway of IRAK-4 and Point of Intervention
The IRAK-4 signaling cascade is initiated by the binding of a ligand to a TLR or IL-1R, leading to the recruitment of the adaptor protein MyD88. This triggers the formation of the Myddosome, a signaling complex that brings IRAK-4 molecules into close proximity, facilitating their autophosphorylation and activation. Activated IRAK-4 then phosphorylates and activates IRAK-1, which in turn activates downstream signaling pathways, ultimately leading to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[2] Small molecule inhibitors designed from tert-butyl (2-formylpyridin-3-yl)carbamate can effectively block this cascade by competing with ATP for the kinase's active site, thus preventing the phosphorylation of downstream targets.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of IRAK-4 inhibitors derived from tert-butyl (2-formylpyridin-3-yl)carbamate.
Synthesis of Imidazo[1,2-a]pyridine Core
This protocol describes a general method for the synthesis of the imidazo[1,2-a]pyridine scaffold, a common core structure in many kinase inhibitors. This reaction is an example of a multicomponent reaction, which allows for the rapid construction of complex molecules in a single step.[6]
Reaction Scheme:
Materials:
-
tert-Butyl (2-formylpyridin-3-yl)carbamate
-
Primary amine (e.g., aniline, benzylamine)
-
Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
Methanol (anhydrous)
-
Scandium(III) triflate (Sc(OTf)₃)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
To a solution of tert-butyl (2-formylpyridin-3-yl)carbamate (1.0 eq) in anhydrous methanol, add the primary amine (1.0 eq) and Sc(OTf)₃ (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the isocyanide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired imidazo[1,2-a]pyridine derivative.
Deprotection and Functionalization
The Boc protecting group can be readily removed under acidic conditions to allow for further functionalization of the amine.
Materials:
-
Boc-protected imidazo[1,2-a]pyridine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected imidazo[1,2-a]pyridine derivative in DCM.
-
Add TFA (10-20 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine, which can be used in the next step without further purification.
The resulting free amine can be acylated or coupled with various carboxylic acids or sulfonyl chlorides to introduce diverse substituents for structure-activity relationship (SAR) studies.
IRAK-4 Kinase Activity Assay (Biochemical)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against the IRAK-4 enzyme.
Materials:
-
Recombinant human IRAK-4 enzyme
-
Peptide substrate
-
ATP
-
Test compounds
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[7]
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.
-
In a 384-well plate, add the test compound, IRAK-4 enzyme, and peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the amount of ATP remaining using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay for IRAK-4 Inhibition
This protocol describes a method to evaluate the cellular potency of IRAK-4 inhibitors by measuring the inhibition of pro-inflammatory cytokine production in human peripheral blood mononuclear cells (PBMCs).[4]
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds
-
ELISA kit for TNF-α or IL-6
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from human blood using standard methods.
-
Plate the PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (100 ng/mL).
-
Incubate the plate at 37 °C in a 5% CO₂ incubator for 18-24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α or IL-6 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the IC₅₀ value for the inhibition of cytokine production.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the synthesis and biological evaluation of IRAK-4 inhibitors.
Table 1: Synthesis and Characterization of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | R¹ (Amine) | R² (Isocyanide) | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |
| I-1 | Aniline | tert-Butyl | 75 | ... | ... |
| I-2 | Benzylamine | Cyclohexyl | 68 | ... | ... |
| I-3 | ... | ... | ... | ... | ... |
Table 2: Biological Activity of IRAK-4 Inhibitors
| Compound ID | IRAK-4 IC₅₀ (nM) | PBMC TNF-α IC₅₀ (nM) |
| I-1a | 50 | 250 |
| I-2a | 25 | 150 |
| I-3a | ... | ... |
Workflow Diagram
The following diagram illustrates the general workflow for the discovery of IRAK-4 inhibitors starting from tert-butyl (2-formylpyridin-3-yl)carbamate.
tert-Butyl (2-formylpyridin-3-yl)carbamate is a highly valuable and versatile building block for the synthesis of medicinally relevant compounds. Its application in the construction of IRAK-4 inhibitors highlights its potential in the development of novel therapeutics for inflammatory and autoimmune diseases. The protocols and data presentation formats provided in this document are intended to serve as a guide for researchers in the field of drug discovery and development, facilitating the efficient synthesis and evaluation of new chemical entities.
References
- 1. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies [mdpi.com]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. benchchem.com [benchchem.com]
Application Note: Protocol for Boc Deprotection of (2-formylpyridin-3-yl)carbamic acid tert-butyl ester
Abstract
This application note provides a detailed experimental procedure for the acidic removal of the tert-butyloxycarbonyl (Boc) protecting group from (2-formylpyridin-3-yl)carbamic acid tert-butyl ester to yield 3-amino-2-formylpyridine. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions.[1][2][3] This protocol outlines two common and effective methods for Boc deprotection: using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and using Hydrochloric acid (HCl) in 1,4-dioxane. These methods are broadly applicable in the synthesis of pharmaceutical intermediates and other complex organic molecules.[2][4]
Introduction
The protection and deprotection of functional groups are fundamental strategies in multi-step organic synthesis. The Boc group is a cornerstone of amine protection, particularly in peptide synthesis and medicinal chemistry.[1][5] Its removal is typically achieved by treatment with a strong acid, which protonates the carbamate and facilitates the elimination of isobutylene and carbon dioxide, yielding the free amine.[6][7] The choice of deprotection conditions can be critical to avoid side reactions, such as the alkylation of nucleophilic residues by the intermediate tert-butyl cation.[4] This document presents standardized protocols for the deprotection of (2-formylpyridin-3-yl)carbamic acid tert-butyl ester, a key intermediate in the synthesis of various biologically active compounds.
Reaction Mechanism
The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA or HCl). This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily undergoes decarboxylation to produce the free amine and carbon dioxide gas.[1][6][7] The liberated amine is then protonated by the excess acid present in the reaction mixture, typically forming a salt (e.g., trifluoroacetate or hydrochloride salt).[2][6][7]
Experimental Protocols
Two primary methods for the Boc deprotection of (2-formylpyridin-3-yl)carbamic acid tert-butyl ester are presented below. The choice of method may depend on the scale of the reaction, the desired salt form of the product, and the compatibility of other functional groups present in the molecule.
Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and generally rapid method for Boc deprotection.[1][8]
Materials:
-
(2-formylpyridin-3-yl)carbamic acid tert-butyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve (2-formylpyridin-3-yl)carbamic acid tert-butyl ester in anhydrous DCM (typically at a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add TFA. The volume of TFA can range from 25% to 50% of the total volume of DCM.[1][8]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: a. Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator to remove excess TFA and DCM. b. Carefully dissolve the residue in ethyl acetate or DCM. c. Slowly add saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Be cautious as CO₂ evolution will cause effervescence. d. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude 3-amino-2-formylpyridine.
-
Purification: The crude product can be purified by silica gel column chromatography if necessary.
Method B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is also highly effective and often results in the precipitation of the desired amine as its hydrochloride salt, which can simplify purification.[9][10]
Materials:
-
(2-formylpyridin-3-yl)carbamic acid tert-butyl ester
-
4 M HCl in 1,4-dioxane
-
1,4-Dioxane or Methanol (optional, as co-solvent)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: Dissolve (2-formylpyridin-3-yl)carbamic acid tert-butyl ester in a minimal amount of 1,4-dioxane or a suitable co-solvent like methanol.
-
Acid Addition: To the stirred solution at room temperature, add a 4 M solution of HCl in 1,4-dioxane (typically 3-10 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Often, the hydrochloride salt of the deprotected amine will precipitate out of the solution.[9] Monitor the reaction by TLC or LC-MS.
-
Isolation: a. Upon completion, dilute the reaction mixture with diethyl ether to enhance the precipitation of the product salt. b. Collect the solid product by filtration, washing with a small amount of cold diethyl ether. c. Dry the isolated solid under vacuum to obtain 3-amino-2-formylpyridine hydrochloride.
-
Neutralization (Optional): If the free amine is desired, the hydrochloride salt can be dissolved in water and neutralized with a base (e.g., NaHCO₃ or NaOH) followed by extraction with an organic solvent (e.g., ethyl acetate or DCM).
Data Presentation
The following table summarizes the typical quantitative parameters for the described Boc deprotection protocols.
| Parameter | Method A (TFA/DCM) | Method B (HCl/Dioxane) |
| Substrate Concentration | 0.1 - 0.5 M | 0.1 - 0.5 M |
| Acid Reagent | Trifluoroacetic acid (TFA) | 4 M HCl in 1,4-dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Acid Equivalents/Concentration | 25-50% (v/v) relative to DCM | 3 - 10 equivalents |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 3 hours | 1 - 4 hours |
| Typical Yield | >90% (after purification) | >90% (as HCl salt) |
| Product Form | Free amine | Hydrochloride salt |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for Boc deprotection.
Reaction Schemedot
// Reactant and Product Structures (using labels for simplicity) reactant [label="Starting Material\n(Boc-protected amine)"]; product [label="Product\n(Amine Salt)"]; byproducts [label="+ CO2 + Isobutylene"];
// Reaction Arrow reactant -> product [label=" Strong Acid (TFA or HCl)\n Solvent (DCM or Dioxane)\n Room Temperature"];
// Byproducts product -> byproducts [style=invis]; }
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Application of tert-butyl (2-formylpyridin-3-yl)carbamate in Heterocyclic Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (2-formylpyridin-3-yl)carbamate is a versatile bifunctional building block for the synthesis of diverse heterocyclic libraries. Its structure incorporates a pyridine ring, a reactive aldehyde group, and a Boc-protected amine, making it an ideal starting material for various cyclization and multicomponent reactions. The strategic placement of the formyl and protected amine functionalities on the pyridine scaffold allows for the construction of a wide range of fused heterocyclic systems, which are of significant interest in medicinal chemistry and drug discovery. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed to allow for further functionalization.
This document provides detailed application notes and protocols for the use of tert-butyl (2-formylpyridin-3-yl)carbamate in the synthesis of heterocyclic libraries, including quantitative data where available and proposed reaction pathways.
Synthesis of tert-butyl (2-formylpyridin-3-yl)carbamate
The synthesis of the title compound can be achieved through a two-step process starting from 2-aminopyridine. The first step involves the formylation of 2-aminopyridine, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This method provides the desired product in moderate yields. An alternative, higher-yielding method involves a lithium-halogen exchange reaction.
| Synthesis Route | Key Reagents | Yield (%) | Reference |
| Formylation and Boc Protection | 1. Formylating agent (e.g., Vilsmeier reagent) 2. Di-tert-butyl dicarbonate (Boc₂O) | 50-65 | [1] |
| Lithium-Halogen Exchange | 1. n-Butyllithium 2. N,N-Dimethylformamide (DMF) | >70 | [1] |
Application in Heterocyclic Library Synthesis
The presence of both an aldehyde and a protected amine on the pyridine core makes tert-butyl (2-formylpyridin-3-yl)carbamate a valuable precursor for diversity-oriented synthesis (DOS). The aldehyde can participate in condensations and multicomponent reactions, while the amino group, after deprotection, can act as a nucleophile in cyclization reactions. This dual reactivity allows for the construction of various fused heterocyclic scaffolds.
Proposed Synthesis of Fused Pyridine Derivatives
The general strategy for the synthesis of fused pyridine libraries from tert-butyl (2-formylpyridin-3-yl)carbamate involves an initial reaction utilizing the aldehyde functionality, followed by deprotection of the Boc group and subsequent intramolecular cyclization.
Synthesis of Pyridodiazepines
A plausible route to a library of pyridodiazepines involves a reductive amination of the aldehyde with an amino acid derivative, followed by Boc deprotection and intramolecular amide bond formation.
Experimental Protocol (Proposed):
-
Reductive Amination: To a solution of tert-butyl (2-formylpyridin-3-yl)carbamate (1.0 mmol) and an amino acid methyl ester hydrochloride (1.2 mmol) in methanol (10 mL), add triethylamine (1.5 mmol). Stir the mixture for 30 minutes, then add sodium cyanoborohydride (1.5 mmol) in portions. Stir at room temperature for 12 hours. Quench the reaction with water and extract with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Boc Deprotection: Dissolve the product from the previous step in a solution of 20% trifluoroacetic acid in dichloromethane (10 mL). Stir at room temperature for 2 hours. The solvent is removed under reduced pressure.
-
Cyclization: Dissolve the resulting amine in a high-boiling point solvent such as xylene (20 mL) and heat at reflux for 24 hours to effect intramolecular cyclization. Cool the reaction mixture and purify the product by crystallization or column chromatography.
Synthesis of Pyridothiazines
The synthesis of pyridothiazines can be envisioned through a condensation reaction of the aldehyde with a 2-aminothiophenol derivative, followed by Boc deprotection and subsequent cyclization.
Experimental Protocol (Proposed):
-
Condensation: In a round-bottom flask, dissolve tert-butyl (2-formylpyridin-3-yl)carbamate (1.0 mmol) and a substituted 2-aminothiophenol (1.0 mmol) in ethanol (15 mL). Add a catalytic amount of acetic acid and heat the mixture at reflux for 6 hours. Cool the reaction to room temperature and collect the precipitated product by filtration.
-
Boc Deprotection and Cyclization: Treat the intermediate with 4M HCl in dioxane (10 mL) and stir at room temperature for 4 hours. The resulting solid is filtered, washed with diethyl ether, and then heated in dimethylformamide (DMF) at 100 °C for 8 hours to induce cyclization. The final product is isolated after cooling and precipitation with water.
References
Application Notes and Protocols for the Reductive Amination of 3-(Boc-amino)-2-pyridinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This reaction is particularly valuable for the construction of complex molecular scaffolds found in many pharmaceutically active compounds. This document provides detailed application notes and protocols for the reductive amination of 3-(Boc-amino)-2-pyridinecarboxaldehyde, a key intermediate in the synthesis of various biologically active molecules. The Boc (tert-butyloxycarbonyl) protecting group on the 3-amino position allows for selective functionalization and subsequent deprotection under acidic conditions, making this substrate highly useful in multi-step synthetic routes.
The primary reducing agent highlighted in this protocol is sodium triacetoxyborohydride (STAB), a mild and selective hydride source that is particularly effective for reductive aminations.[1][2][3] STAB offers significant advantages over other reducing agents, such as sodium borohydride and sodium cyanoborohydride, due to its high chemoselectivity for imines and iminium ions over aldehydes and ketones, as well as its improved safety profile.[3][4]
General Reaction Scheme
The reductive amination of 3-(Boc-amino)-2-pyridinecarboxaldehyde with a primary or secondary amine proceeds via a two-step, one-pot process. First, the aldehyde reacts with the amine to form a hemiaminal intermediate, which then dehydrates to form an iminium ion. The STAB then selectively reduces the iminium ion to the corresponding amine product.
Experimental Protocols
Protocol 1: General Procedure for the Reductive Amination of 3-(Boc-amino)-2-pyridinecarboxaldehyde with a Primary Amine
Materials:
-
3-(Boc-amino)-2-pyridinecarboxaldehyde
-
Primary amine (e.g., benzylamine, n-butylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)[2][3]
-
Glacial acetic acid (optional, as a catalyst)[4]
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere setup
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-(Boc-amino)-2-pyridinecarboxaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCE or DCM (approximately 0.1-0.2 M concentration).
-
Add the primary amine (1.0-1.2 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation. A catalytic amount of glacial acetic acid (0.1 eq) can be added to accelerate this step, particularly for less nucleophilic amines.[4]
-
In a separate flask, weigh sodium triacetoxyborohydride (1.2-1.5 eq). Add the STAB portion-wise to the reaction mixture over 10-15 minutes, controlling any potential exotherm.
-
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Reductive Amination with a Secondary Amine
The procedure is analogous to Protocol 1, with the secondary amine (e.g., dimethylamine, morpholine) used in place of the primary amine. Reaction times may vary depending on the steric hindrance of the secondary amine.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the reductive amination of various aldehydes, providing a reference for the expected outcome with 3-(Boc-amino)-2-pyridinecarboxaldehyde.
Table 1: Reductive Amination of Aldehydes with Primary Amines using STAB
| Aldehyde | Amine | Solvent | Time (h) | Yield (%) | Reference |
| m-Anisaldehyde | Dimethylamine HCl | THF | 1 | 77 | |
| Benzaldehyde | Benzylamine | DCE | 2 | 95 | Analogous to[4] |
| Pyridine-2-carboxaldehyde | n-Butylamine | DCM | 4 | 88 | Analogous to[4] |
| 4-Methoxybenzaldehyde | Aniline | DCE | 18 | 92 | Analogous to[4] |
| Cyclohexanecarboxaldehyde | Morpholine | DCE | 3 | 96 | Analogous to[4] |
Table 2: Characterization Data for an Analogous Product: N-benzyl-1-(pyridin-2-yl)methanamine
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.62 (d, J = 4.8 Hz, 1H), 7.55 (td, J = 7.7, 1.8 Hz, 1H), 7.35-7.20 (m, 6H), 7.10 (dd, J = 7.4, 4.9 Hz, 1H), 3.91 (s, 2H), 3.87 (s, 2H), 2.1 (br s, 1H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 159.9, 149.2, 139.6, 136.5, 128.5, 128.2, 127.1, 122.1, 121.2, 54.4, 54.3. |
| MS (ESI) | m/z 185.1 [M+H]⁺ |
Note: The characterization data is for a structurally similar, un-substituted and unprotected analogue. The data for the target molecule will differ due to the presence of the Boc-amino group.
Safety and Handling
-
Sodium triacetoxyborohydride (STAB) is a water-sensitive and moisture-sensitive solid.[1][3] It should be handled under an inert atmosphere. In case of contact with water, it can release flammable gases.[1] It can cause skin and serious eye irritation and may cause respiratory irritation.[1] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
3-(Boc-amino)-2-pyridinecarboxaldehyde and the resulting amine products are pyridine derivatives. Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin. Work in a well-ventilated fume hood.
-
1,2-Dichloroethane (DCE) and Dichloromethane (DCM) are chlorinated solvents and are suspected carcinogens. Handle with care in a fume hood.
-
Glacial acetic acid is corrosive and can cause severe skin burns and eye damage. Handle with appropriate care.
Applications in Drug Development
The N-substituted-(3-(Boc-amino)pyridin-2-yl)methanamine scaffold is a valuable building block in drug discovery. The pyridine ring is a common motif in many marketed drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The amino group at the 3-position, once deprotected, can serve as a handle for further diversification, allowing for the generation of libraries of compounds for screening against various biological targets. This scaffold can be found in molecules targeting a wide range of diseases, including cancers, inflammatory disorders, and infectious diseases. The ability to readily synthesize a diverse set of analogues through this reductive amination protocol makes it a powerful tool for structure-activity relationship (SAR) studies and lead optimization in drug development programs.
References
- 1. lifechempharma.com [lifechempharma.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for Knoevenagel Condensation with tert-butyl (2-formylpyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Knoevenagel condensation reaction of tert-butyl (2-formylpyridin-3-yl)carbamate with various active methylene compounds. This reaction is a valuable tool in synthetic and medicinal chemistry for the construction of carbon-carbon bonds and the synthesis of diverse heterocyclic compounds with potential therapeutic applications.
Introduction
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, resulting in the formation of a new carbon-carbon double bond.[1][2] The reaction is typically catalyzed by a weak base. The substrate, tert-butyl (2-formylpyridin-3-yl)carbamate, features a pyridine ring, a common pharmacophore in drug discovery, and a protected amine, making it a versatile building block for the synthesis of complex molecules. The products of this reaction, substituted vinyl pyridines, are of significant interest in drug development, particularly in the synthesis of kinase inhibitors and other targeted therapies.
Synthesis of Starting Material: tert-butyl (2-formylpyridin-3-yl)carbamate
The starting material, tert-butyl (2-formylpyridin-3-yl)carbamate, can be synthesized from 2-aminopyridine. A common method involves a Vilsmeier-Haack reaction for the formylation of the pyridine ring, followed by protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Protocol for the Synthesis of tert-butyl (2-formylpyridin-3-yl)carbamate:
A foundational approach begins with the formylation of 2-aminopyridine at the 3-position. This can be achieved by treating 2-aminopyridine with a formylating agent such as a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield 3-formyl-2-aminopyridine. Subsequent protection of the amino group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in a suitable solvent such as dichloromethane or THF affords the desired tert-butyl (2-formylpyridin-3-yl)carbamate.
Knoevenagel Condensation: General Principles and Mechanism
The Knoevenagel condensation of tert-butyl (2-formylpyridin-3-yl)carbamate proceeds via a base-catalyzed mechanism. The base abstracts a proton from the active methylene compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the formyl group on the pyridine ring. The resulting alkoxide intermediate is protonated, and subsequent dehydration yields the α,β-unsaturated product.
Caption: General mechanism of the Knoevenagel condensation.
Experimental Protocols for Knoevenagel Condensation
The following protocols detail the Knoevenagel condensation of tert-butyl (2-formylpyridin-3-yl)carbamate with various active methylene compounds.
Protocol 1: Reaction with Malononitrile
This protocol describes the synthesis of tert-butyl (3-(2,2-dicyanovinyl)pyridin-2-yl)carbamate.
Materials:
-
tert-butyl (2-formylpyridin-3-yl)carbamate
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve tert-butyl (2-formylpyridin-3-yl)carbamate (1.0 eq) in ethanol.
-
Add malononitrile (1.1 eq) to the solution.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Reaction with Ethyl Cyanoacetate
This protocol outlines the synthesis of ethyl 2-cyano-3-(3-((tert-butoxycarbonyl)amino)pyridin-2-yl)acrylate.
Materials:
-
tert-butyl (2-formylpyridin-3-yl)carbamate
-
Ethyl cyanoacetate
-
Ammonium acetate (catalyst)
-
Toluene (solvent)
Procedure:
-
To a solution of tert-butyl (2-formylpyridin-3-yl)carbamate (1.0 eq) in toluene, add ethyl cyanoacetate (1.2 eq).
-
Add ammonium acetate (0.2 eq) as the catalyst.
-
Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Protocol 3: Reaction with Diethyl Malonate
This protocol details the preparation of diethyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-2-ylmethylene)malonate.
Materials:
-
tert-butyl (2-formylpyridin-3-yl)carbamate
-
Diethyl malonate
-
Piperidine and Acetic Acid (catalytic system)
-
Benzene or Toluene (solvent)
Procedure:
-
In a flask equipped with a Dean-Stark trap, dissolve tert-butyl (2-formylpyridin-3-yl)carbamate (1.0 eq) in benzene or toluene.
-
Add diethyl malonate (1.5 eq).
-
Add catalytic amounts of piperidine and acetic acid.
-
Heat the mixture to reflux and monitor the removal of water.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
The crude product can be purified by silica gel column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the Knoevenagel condensation of tert-butyl (2-formylpyridin-3-yl)carbamate. Please note that yields are highly dependent on the specific reaction conditions and purification methods.
| Active Methylene Compound | Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Malononitrile | Piperidine | Ethanol | Room Temp. | 2 - 6 | 85 - 95 |
| Ethyl Cyanoacetate | Ammonium Acetate | Toluene | Reflux | 4 - 8 | 70 - 85 |
| Diethyl Malonate | Piperidine/Acetic Acid | Toluene | Reflux | 6 - 12 | 60 - 75 |
Applications in Drug Development
The products of the Knoevenagel condensation of tert-butyl (2-formylpyridin-3-yl)carbamate are valuable intermediates in medicinal chemistry. The resulting α,β-unsaturated systems can serve as Michael acceptors or be further functionalized to generate a library of compounds for biological screening. These pyridine-containing molecules have been investigated for their potential as:
-
Kinase Inhibitors: The pyridine scaffold is a key feature in many kinase inhibitors. The Knoevenagel products can be elaborated to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.
-
Anticancer Agents: The cyano-substituted vinyl pyridine derivatives have shown promise as anticancer agents, potentially through mechanisms involving the inhibition of cell proliferation and induction of apoptosis.[3]
-
Antimicrobial Agents: Pyridine derivatives are known to exhibit a broad spectrum of antimicrobial activity.
Caption: Workflow for drug discovery using Knoevenagel products.
Conclusion
The Knoevenagel condensation of tert-butyl (2-formylpyridin-3-yl)carbamate provides a versatile and efficient route to a variety of substituted vinyl pyridine derivatives. These compounds are valuable building blocks for the synthesis of novel molecules with potential applications in drug discovery and development. The protocols provided herein offer a starting point for researchers to explore this important reaction. Optimization of reaction conditions may be necessary depending on the specific active methylene compound and desired scale of the reaction.
References
Application Note: A Scalable, Two-Step Synthesis of (2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester
Introduction
(2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester is a valuable building block in pharmaceutical research and drug development, frequently utilized in the synthesis of complex heterocyclic scaffolds. Its utility stems from the presence of a reactive aldehyde for further functionalization and a Boc-protected amine, which allows for controlled, sequential reactions. This document outlines a scalable, two-step synthetic protocol starting from the readily available 2-amino-3-methylpyridine. The synthesis involves the protection of the amino group followed by a selective oxidation of the methyl group. This method is designed to be robust, high-yielding, and suitable for implementation on a laboratory to pilot-plant scale.
Overall Synthetic Scheme
The synthesis proceeds in two key steps:
-
Boc Protection: The amino group of 2-amino-3-methylpyridine is protected using di-tert-butyl dicarbonate ((Boc)₂O) to yield tert-butyl (3-methylpyridin-2-yl)carbamate.
-
Selective Oxidation: The methyl group of the Boc-protected intermediate is then selectively oxidized to a formyl group using selenium dioxide (SeO₂) to afford the final product.
Experimental Protocols
Step 1: Synthesis of tert-Butyl (3-methylpyridin-2-yl)carbamate
This procedure details the protection of the amino group of 2-amino-3-methylpyridine.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 2-Amino-3-methylpyridine | 1603-40-3 | 108.14 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 |
| Triethylamine (TEA) | 121-44-8 | 101.19 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
Protocol:
-
To a stirred solution of 2-amino-3-methylpyridine (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of starting material) at room temperature, add triethylamine (1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, wash the reaction mixture with water (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure product as a white solid.
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [1][2] |
| Purity (post-purification) | >98% | |
| Reaction Time | 1-2 hours | [1] |
Step 2: Synthesis of this compound
This procedure describes the selective oxidation of the methyl group to a formyl group.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| tert-Butyl (3-methylpyridin-2-yl)carbamate | 138343-75-6 | 208.26 |
| Selenium Dioxide (SeO₂) | 7446-08-4 | 110.96 |
| 1,4-Dioxane | 123-91-1 | 88.11 |
| Water | 7732-18-5 | 18.02 |
Protocol:
-
In a well-ventilated fume hood, a mixture of tert-butyl (3-methylpyridin-2-yl)carbamate (1.0 eq), selenium dioxide (1.1 eq), 1,4-dioxane (approx. 10 mL per gram of starting material), and a small amount of water (0.1 eq) is prepared in a round-bottom flask equipped with a reflux condenser.[3]
-
The mixture is heated to reflux (approximately 101 °C) with vigorous stirring.
-
The reaction progress is monitored by TLC. The reaction can take several hours to reach completion.[3]
-
After completion, the hot mixture is filtered through a pad of Celite to remove the black selenium byproduct. The filter cake is washed with hot dioxane.
-
The combined filtrates are concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Quantitative Data for Step 2:
| Parameter | Value | Reference |
| Typical Yield | 40-60% | [3][4] |
| Purity (post-purification) | >97% | |
| Reaction Time | 12-24 hours | [3] |
Visualizations
Synthetic Pathway
Caption: Overall synthetic route for this compound.
Experimental Workflow
Caption: Detailed experimental workflow for the two-step synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl (2-formylpyridin-3-yl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of tert-butyl (2-formylpyridin-3-yl)carbamate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing very low or no yield of my desired product. What are the common causes?
A1: Low to no yield in this synthesis can stem from several factors. The primary areas to investigate are the quality of your starting materials, the reaction conditions, and the workup procedure. Key issues could include:
-
Poor quality of 2-amino-3-formylpyridine: The starting material may have degraded or contain impurities that interfere with the reaction.
-
Inefficient Boc-protection: The reaction conditions for introducing the tert-butoxycarbonyl (Boc) group may be suboptimal.
-
Side reactions: The formyl group is reactive and can undergo side reactions under certain conditions.
-
Product degradation: The desired product may be unstable under the reaction or purification conditions.
-
Incomplete reaction: The reaction may not have gone to completion.
Q2: My reaction with di-tert-butyl dicarbonate (Boc₂O) is sluggish and gives a low yield. How can I improve it?
A2: When using Boc₂O for the protection of 2-amino-3-formylpyridine, several parameters can be optimized. Consider the following:
-
Base Selection: The choice of base is critical. While weaker bases like triethylamine (TEA) can be used, stronger bases such as 4-dimethylaminopyridine (DMAP) are often employed as catalysts to increase the reaction rate.[1] However, be cautious with strong bases as they can promote side reactions.
-
Solvent: The reaction is typically performed in an aprotic solvent such as tetrahydrofuran (THF)[1], dichloromethane (DCM), or acetonitrile. Ensure the solvent is anhydrous, as water can hydrolyze Boc₂O.
-
Temperature: The reaction is often run at room temperature. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate, but this should be monitored carefully to avoid side reactions.
-
Stoichiometry: Ensure you are using a slight excess of Boc₂O (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A3: The presence of multiple spots on your TLC plate suggests the formation of side products. Potential side products in this synthesis include:
-
Unreacted starting material: 2-amino-3-formylpyridine.
-
Di-Boc protected amine: Although less likely with one equivalent of Boc₂O, it is a possibility.
-
Products from side reactions of the formyl group: The aldehyde can undergo self-condensation or other reactions, especially in the presence of strong bases or high temperatures.
-
Hydrolysis product: If water is present, Boc₂O can hydrolyze to tert-butanol and CO₂.
To identify these, you can run co-spots with your starting material and use analytical techniques like LC-MS to identify the masses of the byproducts.
Q4: How can I purify my product effectively to remove unreacted starting materials and byproducts?
A4: Purification of tert-butyl (2-formylpyridin-3-yl)carbamate is typically achieved through column chromatography on silica gel. A gradient elution system using a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is generally effective.
-
TLC Analysis: Before running the column, determine an appropriate solvent system using TLC that gives good separation between your product and the impurities.
-
Column Chromatography: Pack the column carefully and load your crude product dissolved in a minimal amount of the eluent. Elute with the chosen solvent system, collecting fractions and monitoring them by TLC.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Experimental Protocols
Protocol 1: Boc-Protection of 2-amino-3-formylpyridine using Di-tert-butyl dicarbonate (Boc₂O)
This protocol is a standard method for the N-tert-butoxycarbonylation of amines.
Materials:
-
2-amino-3-formylpyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for column chromatography (e.g., Hexane/Ethyl Acetate)
Procedure:
-
To a solution of 2-amino-3-formylpyridine (1.0 eq) in anhydrous THF, add DMAP (0.05 eq).
-
Add a solution of Boc₂O (1.1 eq) in THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Comparison of Reaction Conditions for Boc-Protection
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | TEA | DCM | 25 | 24 | 40-60 |
| 2 | DMAP | THF | 25 | 12 | 70-85[1] |
| 3 | NaHCO₃ | Dioxane/H₂O | 25 | 24 | 50-70 |
Visualizations
Experimental Workflow for Synthesis
Caption: Experimental workflow for the synthesis of tert-butyl (2-formylpyridin-3-yl)carbamate.
Troubleshooting Logic for Low Yield
References
Preventing side reactions in Wittig olefination of aminopyridine aldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Wittig olefination of aminopyridine aldehydes.
Troubleshooting Guide
Issue 1: Low or No Product Formation
Question: I am attempting a Wittig reaction with an aminopyridine aldehyde, but I am observing very low yields or no formation of the desired vinyl aminopyridine. What are the potential causes and solutions?
Answer:
Low or no product formation in the Wittig olefination of aminopyridine aldehydes is a common issue, primarily due to the presence of the basic and nucleophilic amino group. Here are the most likely causes and recommended troubleshooting steps:
-
Side Reactions Involving the Unprotected Amino Group: The amino group on the pyridine ring is susceptible to reaction with the strong bases used to generate the phosphorus ylide (e.g., n-BuLi, NaH, KOtBu). This can lead to deprotonation of the amine, which in turn can cause several problems:
-
Quenching of the Base: The acidic proton of the amino group will consume the strong base, preventing the complete formation of the ylide.
-
Reduced Electrophilicity of the Aldehyde: If the amino group is deprotonated, the resulting negative charge on the pyridine ring can reduce the electrophilicity of the aldehyde, making it less reactive towards the ylide.
-
Side Reactions: The deprotonated amino group can participate in other undesired reactions.
-
-
Instability of the Ylide: Some phosphorus ylides can be unstable and decompose before reacting with the aldehyde.[1]
-
Moisture in the Reaction: Wittig reactions are highly sensitive to moisture, which can quench both the strong base and the ylide.[2]
Solutions:
-
N-Protection of the Amino Group: The most effective solution is to protect the amino group before the Wittig reaction. The tert-butoxycarbonyl (Boc) group is a common and effective choice.[1][3]
-
Choice of Base and Reaction Conditions:
-
If proceeding without a protecting group, a less reactive base like sodium methoxide (NaOMe) or carefully controlled addition of a stronger base at low temperatures might minimize side reactions.[4] However, this is often less effective than protection.
-
Ensure strictly anhydrous reaction conditions by using freshly dried solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
-
Order of Reagent Addition: In some cases, generating the ylide in the presence of the aldehyde by adding the phosphonium salt to a mixture of the aldehyde and the base can improve yields, especially with unstable ylides.[1]
Issue 2: Formation of Multiple Products and Purification Challenges
Question: My Wittig reaction with an aminopyridine aldehyde is producing a complex mixture of products, and I am having difficulty isolating the desired vinyl aminopyridine. What are the likely side products and how can I improve the purification?
Answer:
The formation of multiple products is a strong indicator of side reactions involving the unprotected amino group.
Potential Side Products:
-
Aldol Condensation Products: If the aldehyde is enolizable, the strong base can promote self-condensation.[5]
-
Cannizzaro Reaction Products: For non-enolizable aldehydes, disproportionation to the corresponding alcohol and carboxylic acid can occur in the presence of a strong base.[5]
-
Products from Ylide Decomposition: Unstable ylides can decompose, leading to various byproducts.
-
Triphenylphosphine Oxide (TPPO): This is a stoichiometric byproduct of every Wittig reaction and can complicate purification due to its polarity, which is often similar to that of the desired product.[6]
Solutions:
-
N-Protection: As with low yields, protecting the amino group is the most effective way to prevent a wide range of side reactions and simplify the product mixture.
-
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying Wittig products. A careful selection of the solvent system is crucial.
-
Crystallization: If the desired product is a solid, recrystallization can be an effective method to remove triphenylphosphine oxide.[6]
-
Acid-Base Extraction: The basicity of the pyridine nitrogen in the product can be exploited. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities like TPPO, and then the aqueous phase can be basified and the product re-extracted into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended protecting group for the amino group in aminopyridine aldehydes for a Wittig reaction?
A1: The tert-butoxycarbonyl (Boc) group is highly recommended. It is stable to the basic conditions of the Wittig reaction and can be readily removed under acidic conditions that are typically compatible with the newly formed olefin.[2][3]
Q2: Can I perform the Wittig reaction on an aminopyridine aldehyde without a protecting group?
A2: While it might be possible in some specific cases with careful selection of a weaker base and reaction conditions, it is generally not recommended. The unprotected amino group can lead to a host of side reactions, resulting in low yields and complex product mixtures. Protecting the amino group is a more robust and reliable strategy.
Q3: What are the typical bases used for the Wittig reaction, and are they compatible with aminopyridine derivatives?
A3: Common bases for ylide generation include n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (KOtBu).[7] These strong bases can react with the N-H proton of an unprotected aminopyridine. If a protecting group like Boc is used, these bases are generally compatible. For stabilized ylides, weaker bases like sodium methoxide (NaOMe) can be used, which may be more compatible with sensitive substrates.[4]
Q4: My Wittig reaction is still not working even with a protected aminopyridine aldehyde. What else could be wrong?
A4: If you are using an N-protected substrate and still facing issues, consider the following:
-
Purity of Reagents: Ensure your phosphonium salt, base, and aldehyde are pure and dry.
-
Solvent Quality: Use freshly distilled, anhydrous solvents.
-
Temperature Control: Maintain the recommended temperature during ylide formation and reaction with the aldehyde. Some ylides are thermally unstable.
-
Steric Hindrance: If your aldehyde or ylide is sterically hindered, the reaction may be slow or not proceed.
Q5: Are there any alternatives to the Wittig reaction for the olefination of aminopyridine aldehydes?
A5: Yes, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative.[8]
-
Advantages of HWE:
-
The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than Wittig ylides.
-
The byproduct, a water-soluble phosphate ester, is much easier to remove during workup than triphenylphosphine oxide.[9]
-
The HWE reaction often provides excellent (E)-selectivity for the resulting alkene.
-
-
Considerations: The HWE reaction still typically requires a strong base for the deprotonation of the phosphonate, so N-protection of the aminopyridine aldehyde is still recommended.
Data Presentation
The following tables summarize typical reaction conditions and yields for the key steps involved in the Wittig olefination of aminopyridine aldehydes. Note that specific yields can vary significantly depending on the exact substrate and reaction conditions.
Table 1: N-Boc Protection of 4-Aminopyridine
| Reagent | Solvent | Temperature | Time | Yield | Reference |
| (Boc)₂O | Acetonitrile | Room Temp. | 3 h | >95% | [3] |
Table 2: Representative Wittig Reaction Conditions (General)
| Aldehyde | Ylide | Base | Solvent | Temperature | Time | Yield |
| Aromatic | Non-stabilized | n-BuLi | THF | -78 °C to RT | 1-12 h | 60-85% |
| Aromatic | Stabilized | NaH | THF/DMF | 0 °C to RT | 2-24 h | 70-95% |
| Heteroaromatic | Non-stabilized | KOtBu | THF | 0 °C to RT | 2-12 h | 50-80% |
Table 3: N-Boc Deprotection
| Reagent | Solvent | Temperature | Time | Yield | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 1-3 h | High | [3] |
Experimental Protocols
Protocol 1: N-Boc Protection of an Aminopyridine Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolve the aminopyridine aldehyde (1.0 eq) in a suitable anhydrous solvent such as acetonitrile or dichloromethane.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 - 1.5 eq).
-
If the reaction is slow, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added.
-
Stir the reaction mixture at room temperature for 3-12 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc protected aminopyridine aldehyde.
Protocol 2: Wittig Olefination of N-Boc Protected Aminopyridine Aldehyde (with a non-stabilized ylide)
This protocol requires strictly anhydrous and inert conditions.
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the phosphonium salt (1.1 - 1.5 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.0 - 1.4 eq) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30-60 minutes.
-
Cool the reaction mixture back down to -78 °C.
-
Dissolve the N-Boc protected aminopyridine aldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: N-Boc Deprotection of a Vinyl Aminopyridine
-
Dissolve the N-Boc protected vinyl aminopyridine (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for low-yield Wittig olefination.
Caption: Overall experimental workflow for the synthesis.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Protecting groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Palladium-Catalyzed Coupling with 2-formyl-3-Boc-aminopyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the palladium-catalyzed cross-coupling of 2-formyl-3-Boc-aminopyridine. The guides address common issues to help optimize reaction conditions and achieve desired product yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with 2-formyl-3-Boc-aminopyridine is failing or giving very low yields. What are the most common reasons?
A1: Failure or low yields with this substrate are common and typically stem from its inherent chemical properties. The primary challenges are:
-
Catalyst Inhibition: The Lewis basic nitrogen atoms of the pyridine ring and the Boc-amino group can coordinate to the palladium catalyst, inhibiting its activity.[1][2] This coordination can prevent or slow down the crucial oxidative addition step of the catalytic cycle.[1]
-
Challenging Oxidative Addition: If you are using a 2-chloro-3-Boc-aminopyridine derivative, the carbon-chlorine bond is strong and difficult to activate. Oxidative addition to C-Cl bonds is often the rate-limiting step and requires highly active catalyst systems.[2][3][4] The electron-donating nature of the amino group can further decrease the reactivity of the carbon-halide bond.[5]
-
Steric Hindrance: The presence of both a formyl group and a bulky Boc-amino group ortho to the coupling site can sterically hinder the approach of the palladium catalyst to the carbon-halide bond.
Q2: I am observing significant byproduct formation. How can I identify and minimize the most common ones?
A2: Byproduct formation is a frequent issue. The three most common side reactions are:
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or ester, where it is replaced by a hydrogen atom from water or other protic sources.[2][6] It is often exacerbated by high temperatures and prolonged reaction times.[5]
-
Dehalogenation: The starting material, 2-formyl-3-Boc-aminopyridine, is reduced, and the halide is replaced by a hydrogen atom.[2][8] This can occur if palladium hydride species are formed in the reaction.[5]
-
Homocoupling: The boronic acid reagent couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen, which can interfere with the catalyst's oxidation state.[2][5]
-
Solution: Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[5]
-
Q3: Can the formyl and Boc-amino groups on the pyridine ring interfere with the reaction?
A3: Yes, both groups can influence the reaction.
-
Boc-amino group: As mentioned, the nitrogen lone pair can coordinate to the palladium catalyst. While the Boc group is sterically bulky and reduces the basicity of the amine compared to a free amine, this interaction can still occur and inhibit the catalyst.[1][5]
-
Formyl group: The aldehyde functionality is generally well-tolerated in Suzuki-Miyaura couplings.[9] However, under certain conditions, the carbonyl oxygen could potentially coordinate with the palladium center, or the aldehyde could participate in side reactions, although this is less common.
Q4: My reaction mixture turns black. Is this a problem?
A4: The formation of a black precipitate is very common in palladium-catalyzed reactions. This is typically finely divided, catalytically inactive palladium metal, known as "palladium black".[10] Its formation indicates catalyst decomposition or deactivation.[3] While a small amount might be acceptable, excessive formation suggests that the catalyst is not stable under the reaction conditions, which can lead to low yields and stalled reactions. Using bulky, electron-rich phosphine ligands can help stabilize the active Pd(0) species and prevent this aggregation.[3]
Troubleshooting Guides
If your reaction is not performing as expected, follow this systematic approach to identify and solve the problem.
Guide 1: Low to No Product Conversion
Low conversion is the most common issue and is often related to the catalyst's activity and stability.
| Potential Cause | Recommended Solution | Explanation |
| Catalyst Inhibition | 1. Switch to Bulky Ligands: Use bulky, electron-rich biarylmonophosphine ligands (e.g., SPhos, XPhos, RuPhos, BrettPhos ) or N-heterocyclic carbene (NHC) ligands.[1][11] | These ligands promote the desired catalytic steps while their steric bulk can disfavor the binding of the pyridine nitrogen to the palladium center.[6] |
| Poor Catalyst Activity | 2. Increase Catalyst Loading: Incrementally increase the catalyst loading from 1-2 mol% to 3-5 mol%.[3] | For a challenging substrate, a higher catalyst concentration can sometimes overcome slow kinetics or partial deactivation.[3] |
| 3. Use a Pre-catalyst: Employ a modern palladium pre-catalyst (e.g., Buchwald G3 or G4 pre-catalysts). | Pre-catalysts are more stable and reliably generate the active Pd(0) species in solution, leading to more reproducible results.[6][12] | |
| Suboptimal Base or Solvent | 4. Screen Bases: Test a variety of bases. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective.[6][7] | The base is crucial for activating the boronic acid in the transmetalation step.[13] Its strength and solubility can significantly impact the reaction outcome.[3] |
| 5. Screen Solvents: Evaluate common solvents such as 1,4-Dioxane, Toluene, or THF, often with a small amount of water.[3][8] | Solvent choice affects reagent solubility and catalyst stability. For Suzuki reactions, a biphasic system (e.g., Toluene/water) is often beneficial.[7] | |
| Poor Reagent Quality | 6. Verify Reagent Purity: Ensure all reagents (starting material, boronic acid, base, solvent) are pure and dry (if anhydrous conditions are intended). | Impurities can act as catalyst poisons.[3] Boronic acids can degrade upon storage. |
Guide 2: Byproduct Formation
| Observed Byproduct | Primary Cause | Recommended Solution |
| Protodeboronation | Hydrolysis of boronic acid.[2] | 1. Use a more stable boronic ester (pinacol or MIDA).[6][7] 2. Use fresh, high-purity boronic acid. 3. Minimize reaction time and temperature. |
| Dehalogenation | Formation of palladium hydride species.[5] | 1. Ensure solvents are anhydrous and high purity. 2. Screen alternative bases and ligands. |
| Homocoupling | Presence of oxygen; issues with Pd(0)/Pd(II) balance.[2] | 1. Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw or sparging with argon).[5] 2. Maintain a strict inert atmosphere. |
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low-yielding reactions.
Data Presentation: Catalyst System Screening
The following tables summarize recommended starting points for catalyst, ligand, and base screening based on literature for challenging aminopyridine substrates. Optimization will be required for your specific substrate.
Table 1: Recommended Catalyst & Ligand Combinations
| Palladium Source (1-3 mol%) | Ligand (2-6 mol%) | Target Halide | Key Advantages |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos / SPhos | Cl, Br | Highly active for challenging C-Cl bond activation and sterically hindered substrates.[1] |
| Pd(OAc)₂ or Pd₂(dba)₃ | RuPhos / BrettPhos | Cl, Br | Excellent for C-N and C-C couplings involving heteroaromatic amines.[1] |
| PdCl₂(dppf) | (none) | Br, I | A reliable, general-purpose catalyst, but may be less effective for this specific substrate. |
| XPhos Pd G3 | (integral) | Cl, Br | Air- and moisture-stable pre-catalyst that provides high activity and reproducibility.[12] |
Table 2: Recommended Base & Solvent Combinations
| Base (2-3 equiv.) | Solvent System | Temperature (°C) | Comments |
| K₃PO₄ | 1,4-Dioxane / H₂O (e.g., 10:1) | 80 - 110 | A robust and widely used system for difficult Suzuki couplings.[3] |
| K₂CO₃ or Cs₂CO₃ | Toluene / H₂O (e.g., 5:1) | 90 - 110 | Milder bases that can sometimes prevent side reactions. Cs₂CO₃ is more soluble.[14] |
| LiHMDS | THF (anhydrous) | 65 - 80 | A strong, non-nucleophilic base suitable for substrates with acidic protons.[1] |
| KF | DMF or Toluene | 80 - 100 | Can be effective for substrates with base-labile functional groups.[13][15] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the optimization of the coupling reaction.
Materials:
-
2-halo-3-Boc-aminopyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
Procedure:
-
Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the 2-halo-3-Boc-aminopyridine, arylboronic acid, and base.
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent via syringe. If using a biphasic system, add the degassed water as well.
-
Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.
-
Extraction: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture, concentrate the filtrate under reduced pressure, and purify the crude residue by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A standard workflow for setting up the coupling reaction.
Catalytic Cycle and Inhibition Pathway
Caption: The Suzuki cycle with a competing catalyst inhibition pathway.
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Boc Deprotection in the Presence of a Formyl Group
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the deprotection of tert-butyloxycarbonyl (Boc) groups in molecules containing a formyl (aldehyde) functionality.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing Boc deprotection on a molecule that also contains a formyl group?
A1: The main challenge is achieving selective removal of the Boc group without affecting the formyl group. Aldehydes can be sensitive to the acidic conditions typically used for Boc deprotection, leading to side reactions such as acetal formation, aldol condensation, or other acid-catalyzed transformations. The goal is to find reaction conditions that are strong enough to cleave the Boc group but mild enough to leave the formyl group intact.
Q2: Are standard Boc deprotection conditions, such as Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), compatible with a formyl group?
A2: While the formyl group on tryptophan residues in peptide synthesis is known to be stable to standard acid cleavage reagents, the stability of a generic aldehyde can vary significantly depending on the overall molecular structure.[1] Strong acids like TFA can catalyze side reactions of the aldehyde. Therefore, standard TFA/DCM protocols may not be suitable for all substrates and can lead to lower yields and the formation of impurities. Careful monitoring and optimization are crucial if this method is employed.
Q3: What are the most common side reactions involving the formyl group during acidic Boc deprotection?
A3: Common side reactions include:
-
Acetal/Ketal Formation: In the presence of alcohols (e.g., methanol as a scavenger or solvent), the acidic conditions can catalyze the formation of acetals or ketals from the formyl group.
-
Aldol Condensation: If the substrate has acidic protons alpha to a carbonyl group, acid-catalyzed self-condensation can occur.
-
Over-reduction: If using certain deprotection methods that involve hydride sources, the aldehyde may be reduced to an alcohol.
-
Oxidation: While less common during deprotection, subsequent workup conditions could potentially lead to the oxidation of the aldehyde to a carboxylic acid.
Q4: What are some recommended milder alternatives to strong acids for Boc deprotection in the presence of a formyl group?
A4: Several milder methods can be employed to selectively deprotect the Boc group while preserving the aldehyde functionality. These include:
-
Aqueous Phosphoric Acid: This method offers good selectivity for Boc deprotection in the presence of other acid-sensitive groups.[2][3][4]
-
Lewis Acids: Certain Lewis acids can mediate Boc cleavage under conditions that may be milder than strong Brønsted acids. However, their compatibility with aldehydes must be evaluated on a case-by-case basis.
-
Oxalyl Chloride in Methanol: This has been reported as a mild method for Boc deprotection that is tolerant of various functional groups.[5][6][7]
-
Pyridinium p-toluenesulfonate (PPTS): As a mild acidic catalyst, PPTS can be used for deprotection of acid-sensitive substrates.[8][9][10]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can effect deprotection without the need for an acid catalyst.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of the desired amine, with significant recovery of starting material. | 1. Incomplete reaction due to insufficiently strong acidic conditions. 2. Steric hindrance around the Boc group. | 1. Increase the reaction time or temperature carefully, while monitoring for aldehyde degradation. 2. Switch to a stronger, yet selective, deprotection reagent. 3. Consider a different deprotection methodology altogether (e.g., thermal or Lewis acid-catalyzed). |
| Formation of an unexpected byproduct with a higher molecular weight. | 1. Acetal formation if an alcohol is present in the reaction mixture (solvent or scavenger). 2. Aldol condensation side reaction. | 1. Use a scavenger that is not an alcohol (e.g., triethylsilane). Ensure all solvents are anhydrous. 2. Use milder reaction conditions (lower temperature, weaker acid) to disfavor the condensation reaction. |
| Complete loss of the formyl group. | 1. The chosen deprotection conditions are too harsh for the aldehyde. 2. In the case of catalytic transfer hydrogenation, the aldehyde may have been reduced. | 1. Switch to a milder deprotection method (e.g., aqueous phosphoric acid, PPTS). 2. Avoid reductive conditions if the aldehyde needs to be preserved. |
| A complex mixture of products is observed by TLC or LC-MS. | 1. Multiple side reactions are occurring simultaneously. 2. The substrate is unstable under the reaction conditions. | 1. Re-evaluate the entire deprotection strategy. A milder, more selective method is necessary. 2. Consider protecting the aldehyde as an acetal or dithiane prior to Boc deprotection, followed by deprotection of the aldehyde. This requires an orthogonal protection strategy. |
Data Presentation: Comparison of Deprotection Methods
The following table summarizes various methods for Boc deprotection and their general compatibility with formyl groups. Please note that yields are highly substrate-dependent and the conditions provided are a general starting point for optimization.
| Method | Reagents/Conditions | Typical Reaction Time | Reported Yield Range | Compatibility with Formyl Group | Reference |
| Strong Acid | 20-50% TFA in DCM | 0.5 - 2 hours | 70-95% | Substrate dependent, risk of side reactions. | [11] |
| Strong Acid | 4M HCl in Dioxane | 1 - 4 hours | 80-95% | Substrate dependent, risk of side reactions. | [12] |
| Mild Brønsted Acid | 85% Aqueous H₃PO₄ in THF | 4 - 8 hours | 85-95% | Generally good, preserves other acid-sensitive groups. | [2][3] |
| Mild Brønsted Acid | Pyridinium p-toluenesulfonate (PPTS) in an organic solvent | 1 - 6 hours | 75-90% | Good for acid-sensitive substrates. | [9][10] |
| Lewis Acid | Iron(III) Chloride (catalytic) in DCM | Not Specified | High | Reported to be selective. | [13] |
| Alternative | Oxalyl Chloride (3 equiv.) in Methanol | 1 - 4 hours | >70% (up to 90%) | Reported to be tolerant of various functional groups. | [5][6][7][14] |
| Thermal | Refluxing water or other high-boiling solvents | 10 min - 2 hours | Quantitative | Substrate must be thermally stable. | [15] |
Experimental Protocols
Protocol 1: Boc Deprotection using Aqueous Phosphoric Acid[2][5]
-
Preparation: Dissolve the Boc-protected substrate in a minimal amount of a suitable solvent (e.g., THF, acetonitrile, toluene, or methylene chloride) at a concentration of approximately 1 g of substrate per 1 mL of solvent.
-
Reaction: To the stirred solution at room temperature, add 15 equivalents of aqueous phosphoric acid (85 wt%).
-
Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction typically takes 4-8 hours.
-
Work-up: Upon completion, dilute the reaction mixture with water and adjust the pH to 7-8 with a sodium hydroxide solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 2: Mild Deprotection with Oxalyl Chloride in Methanol[17]
-
Preparation: In a dry round-bottom flask equipped with a stir bar, dissolve the Boc-protected substrate (1 equivalent) in methanol (e.g., 50 mg of substrate in 3 mL of MeOH).
-
Reaction: Stir the solution at room temperature for 5 minutes. Add oxalyl chloride (3 equivalents) dropwise to the solution. An immediate increase in temperature and sputtering may be observed.
-
Monitoring: Continue stirring at room temperature for 1-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Isolation: Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure. Further purification by chromatography may be necessary.
Visualizations
Troubleshooting Workflow for Boc Deprotection in the Presence of a Formyl Group
Caption: A decision tree for troubleshooting Boc deprotection with a formyl group.
Signaling Pathway of Acid-Catalyzed Boc Deprotection and Potential Aldehyde Side Reaction
Caption: Mechanism of Boc deprotection and a potential aldehyde side reaction.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers [organic-chemistry.org]
- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Mild deprotection of the N- tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridinium p-Toluenesulfonate: properties, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 9. Applications of Pyridinium p-Toluenesulfonate_Chemicalbook [chemicalbook.com]
- 10. Pyridinium p-toluenesulfonate - Wikipedia [en.wikipedia.org]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. digital.csic.es [digital.csic.es]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from tert-Butyl (2-formylpyridin-3-yl)carbamate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products derived from tert-butyl (2-formylpyridin-3-yl)carbamate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of compounds synthesized from tert-butyl (2-formylpyridin-3-yl)carbamate.
Question 1: My final product is an oil and is difficult to purify by column chromatography due to streaking/peak tailing. What can I do?
Answer:
Peak tailing is a common issue when purifying pyridine derivatives via silica gel chromatography. This is often due to the basic nature of the pyridine nitrogen interacting with acidic silanol groups on the silica surface. Here are several strategies to mitigate this issue:
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Mobile Phase Additives: Add a small amount of a basic modifier, like triethylamine (TEA) or pyridine (typically 0.1-1% v/v), to your mobile phase. This additive will compete with your product for binding to the acidic sites on the silica, resulting in more symmetrical peaks.
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Pre-treatment of Silica Gel: Before packing your column, you can prepare a slurry of the silica gel in your mobile phase that already contains the basic additive. This ensures the stationary phase is neutralized before introducing your compound.
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Alternative Stationary Phases: If peak tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds. Alternatively, C18-functionalized silica (reverse-phase chromatography) can be used with an appropriate aqueous/organic mobile phase system.
Question 2: I've attempted to remove the solvent under high vacuum, but my Boc-protected product remains a thick, viscous oil. How can I obtain a solid product?
Answer:
Many Boc-protected compounds are prone to existing as oils or amorphous solids, a phenomenon often referred to as "oiling out."[1] This can be due to the presence of residual solvents or inherent properties of the molecule. Here are some techniques to induce crystallization or solidification:
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Trituration/Pulping: This is a highly effective method. Dissolve or suspend your oil in a non-polar solvent in which your product is insoluble, such as hexane, pentane, or diethyl ether.[1][2] Stir the mixture vigorously. The goal is to "wash" out impurities that may be inhibiting crystallization and to provide mechanical energy to induce solid formation. The process may need to be repeated.
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Seed Crystal Introduction: If you have a small amount of solid product from a previous batch, adding a "seed crystal" to the oil can initiate crystallization.[2][3]
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Solvent Precipitation: Dissolve the oily product in a minimal amount of a "good" solvent (e.g., ethyl acetate, dichloromethane). Then, slowly add a "poor" or "anti-solvent" (e.g., hexane, pentane) until the solution becomes persistently cloudy.[1] If it becomes too cloudy, add a few drops of the good solvent to clarify. Allowing this solution to stand, often at a reduced temperature (4 °C or -20 °C), can lead to the formation of crystals.[1]
Question 3: My TLC analysis shows multiple spots after the reaction. What are the likely side products?
Answer:
The presence of multiple spots on a TLC plate indicates impurities. For reactions involving tert-butyl (2-formylpyridin-3-yl)carbamate, common side products can include:
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Unreacted Starting Material: This can be removed by flash column chromatography.[4]
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Hydrolysis of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is sensitive to strong acids. If acidic conditions were used or generated during the reaction, you might have some amount of 3-amino-2-formylpyridine. This can often be removed by an aqueous basic wash during the workup.
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Over-reaction or Di-substituted Products: Depending on the reaction, side reactions at other positions on the pyridine ring or with the carbamate itself can occur. These can typically be separated by flash column chromatography.[4]
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Oxidation of the Aldehyde: The formyl group can be oxidized to a carboxylic acid. This can be removed by extraction with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the workup.
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a reaction involving tert-butyl (2-formylpyridin-3-yl)carbamate?
A1: A typical aqueous workup involves quenching the reaction mixture, followed by extraction. For example, after a reaction in an organic solvent like THF or DCM, you would add water and then extract your product into an organic solvent such as ethyl acetate. The organic layers are then combined, washed with brine (saturated NaCl solution) to remove excess water, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
Q2: What are the recommended solvent systems for flash chromatography of these products?
A2: A good starting point for normal-phase silica gel chromatography is a gradient of ethyl acetate in hexanes. For example, you can start with 10% ethyl acetate in hexanes and gradually increase the polarity to 50% or higher. The exact ratio will depend on the polarity of your product. Always develop a method first using TLC.
Q3: Can I use recrystallization as a primary purification method?
A3: Yes, if your product is a solid, recrystallization is an excellent and scalable purification technique. The key is to find a suitable solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures. Common solvent pairs for Boc-protected compounds include ethyl acetate/hexane and ethanol/water.[1]
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods. A sharp melting point for a crystalline solid also indicates high purity.
Data Presentation
Table 1: Comparison of Common Purification Strategies
| Purification Method | Principle | Best For | Potential Issues | Troubleshooting |
| Flash Chromatography | Differential partitioning between a stationary and mobile phase. | Separating mixtures of compounds with different polarities. | Peak tailing for basic compounds, product degradation on silica. | Add TEA/pyridine to the mobile phase, use alumina or reverse-phase silica. |
| Recrystallization | Difference in solubility of the product and impurities in a solvent at different temperatures. | Purifying solid products on a large scale. | "Oiling out," failure to crystallize, low recovery. | Use a different solvent system, try trituration, use seed crystals.[1] |
| Aqueous Workup/Extraction | Partitioning of compounds between immiscible aqueous and organic layers based on polarity and pH. | Removing water-soluble impurities, acids, and bases. | Emulsion formation, product insolubility. | Add brine to break emulsions, use a different extraction solvent. |
| Trituration/Pulping | Inducing solidification of an oil or amorphous solid by washing with a solvent in which it is insoluble. | Solidifying oily products and removing soluble impurities.[1][2] | Product remains an oil, low recovery if product has some solubility. | Use a less polar solvent, cool the mixture during trituration. |
Experimental Protocols
Protocol 1: General Flash Column Chromatography for Pyridine Derivatives
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the mobile phase. Adsorb the sample onto a small amount of silica gel by adding the silica to the solution and then removing the solvent under reduced pressure.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.5% TEA). Pack the column with the slurry.
-
Loading: Carefully add the dried, silica-adsorbed sample to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your product.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization from a Solvent/Anti-Solvent System
-
Dissolution: Place the crude product (solid or oil) in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., ethyl acetate) and gently heat while stirring until the compound is fully dissolved.[1]
-
Induce Cloudiness: Slowly add a "poor" or "anti-solvent" (e.g., hexane) dropwise while stirring until the solution becomes persistently cloudy.[1]
-
Clarification: Add a few drops of the "good" solvent to re-clarify the solution.[1]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath or refrigerator to maximize crystal formation.[1]
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals under high vacuum to a constant weight.
Visualizations
Caption: A general workflow for the purification of products from tert-butyl (2-formylpyridin-3-yl)carbamate reactions.
Caption: A troubleshooting decision tree for common purification challenges.
References
Managing byproduct formation in the formylation of 3-aminopyridine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the management of byproduct formation during the formylation of 3-aminopyridine.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common issues encountered during the formylation of 3-aminopyridine.
Q1: I am observing a significant amount of unreacted 3-aminopyridine in my final product. How can I improve the conversion rate?
A1: Low conversion can be due to several factors. Consider the following troubleshooting steps:
-
Reagent Purity and Stoichiometry: Ensure that the formylating agent is of high purity and that the stoichiometry is appropriate. For reagents like acetic formic anhydride, which is moisture-sensitive, it's crucial to use anhydrous conditions.[1]
-
Reaction Temperature: The reaction may require heating. If you are running the reaction at room temperature or below, try gradually increasing the temperature. For instance, formylation with formic acid in toluene often requires reflux.[1]
-
Reaction Time: The reaction may not have run to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) and consider extending the reaction time.
-
Choice of Formylating Agent: 3-Aminopyridine is a moderately activated substrate. A mild formylating agent might require more forcing conditions. Consider using a more reactive agent if optimization of other parameters fails.
Q2: My reaction is producing multiple products, and the desired N-(pyridin-3-yl)formamide is not the major component. What are the likely byproducts and how can I minimize them?
A2: The primary byproducts in the formylation of 3-aminopyridine are typically due to over-reaction (di-formylation), reaction at an alternative site (C-formylation), or side reactions with the formylating agent (formamidine formation).
-
Di-formylation: The formation of N,N-diformyl-3-aminopyridine can occur if an excess of a strong formylating agent is used or if the reaction temperature is too high.
-
Solution: Carefully control the stoichiometry of the formylating agent to 1.0-1.2 equivalents.[1] Running the reaction at a lower temperature can also improve selectivity for the mono-formylated product.
-
-
C-formylation: The Vilsmeier-Haack reaction, in particular, can lead to electrophilic substitution on the pyridine ring, resulting in formylation at the C2, C4, or C6 positions.[2][3] The amino group is an activating director, making these positions susceptible to attack.
-
Solution: To favor N-formylation over C-formylation, consider using a less aggressive formylating agent, such as formic acid or acetic formic anhydride, which are generally more selective for the amino group.[4] Lowering the reaction temperature can also reduce the rate of C-formylation.
-
-
Formamidine Formation: In some cases, particularly with Vilsmeier-Haack conditions, formamidine derivatives can be formed as byproducts.[5]
-
Solution: Modifying the reaction conditions, such as the choice of solvent and temperature, may help to suppress this side reaction. A thorough optimization of the reaction parameters is recommended.
-
Q3: I am observing a dark, tar-like substance in my reaction mixture, which is complicating purification. What is causing this and how can I prevent it?
A3: Tar formation is often a result of product or starting material degradation under harsh reaction conditions.
-
Excessive Heat: High reaction temperatures can lead to polymerization or decomposition.
-
Solution: Run the reaction at the lowest effective temperature. Stepwise and controlled heating is advisable.
-
-
Strongly Acidic or Basic Conditions: Certain formylating agents or work-up procedures can create highly acidic or basic environments that may degrade the pyridine ring or the desired product.
-
Solution: Ensure that the pH is controlled during the reaction and work-up. Use of a milder formylating agent can also be beneficial.
-
Below is a troubleshooting workflow to help diagnose and resolve issues in your experiment.
Caption: Troubleshooting workflow for the formylation of 3-aminopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the formylation of 3-aminopyridine?
A1: The most common methods involve the use of:
-
Formic Acid: This is a cost-effective and readily available reagent. The reaction is often carried out in a solvent like toluene with a Dean-Stark trap to remove the water byproduct.[1]
-
Acetic Formic Anhydride (AFA): This is a more reactive formylating agent, often generated in situ from formic acid and acetic anhydride. It typically gives high yields in short reaction times.[4]
-
Vilsmeier-Haack Reagent: This reagent, formed from a substituted formamide (like DMF) and phosphorus oxychloride (POCl₃), is a powerful formylating agent.[6] However, it is more prone to inducing C-formylation on activated rings.[2]
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase (e.g., ethyl acetate/hexanes) should be chosen to clearly separate the starting material (3-aminopyridine) from the product (N-(pyridin-3-yl)formamide) and any major byproducts. Staining with an appropriate agent may be necessary for visualization. For more quantitative analysis, techniques like GC-MS or LC-MS can be employed.
Q3: Is it possible to achieve selective N-formylation in the presence of other functional groups?
A3: Yes, N-formylation is generally chemoselective for amino groups over hydroxyl groups when using reagents like formic acid.[4] However, the reactivity of other functional groups should always be considered, especially when using highly reactive formylating agents.
Data Presentation
The choice of formylating agent significantly impacts the reaction outcome. The following table summarizes common methods and strategies to mitigate byproduct formation.
| Formylating Agent | Typical Conditions | Potential Byproducts | Mitigation Strategy |
| Formic Acid | Toluene, reflux with Dean-Stark trap, 4-9 h[1] | Unreacted starting material | Use a slight excess of formic acid (1.2-2.0 eq.), ensure efficient water removal. |
| Acetic Formic Anhydride | Generated in situ from HCOOH and Ac₂O, often at low to ambient temperatures, <1 h[4] | Di-formylation | Use a stoichiometric amount of the anhydride. Keep the temperature low. |
| Vilsmeier Reagent (DMF/POCl₃) | Anhydrous solvent (e.g., DMF), 0°C to room temperature, several hours[5] | C-formylation, Formamidines, Tar | Use milder conditions (lower temperature), consider alternative reagents for higher N-selectivity. |
Reaction Pathways and Byproduct Formation
The following diagrams illustrate the desired reaction and the formation of potential byproducts.
Caption: General reaction pathway for the N-formylation of 3-aminopyridine.
Caption: Potential pathways for byproduct formation during the formylation of 3-aminopyridine.
Experimental Protocols
Protocol 1: Formylation using Formic Acid[1]
-
Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-aminopyridine (1 equivalent).
-
Reagents: Add toluene as the solvent, followed by 85% aqueous formic acid (1.2 equivalents).
-
Reaction: Heat the mixture to reflux. The azeotropic removal of water will be observed in the Dean-Stark trap.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-9 hours).
-
Work-up: Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure. The crude N-(pyridin-3-yl)formamide is often of sufficient purity for subsequent steps. If necessary, purification can be achieved by column chromatography.
Protocol 2: Formylation using Acetic Formic Anhydride (AFA)[4]
-
AFA Preparation: In a separate flask under an inert atmosphere, cool acetic anhydride (1 equivalent) to -20°C. Slowly add formic acid (2 equivalents) while maintaining the low temperature.
-
Reaction: To a solution of 3-aminopyridine (1 equivalent) in a suitable anhydrous solvent, add the freshly prepared AFA solution dropwise at low temperature.
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Monitoring: Allow the reaction to warm to room temperature and monitor by TLC. The reaction is typically rapid (< 15 minutes).
-
Work-up: Quench the reaction with a suitable aqueous base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Vilsmeier-Haack Formylation of a Related Aminopyridine[5]
Note: This protocol is for 3-amino-4-methylpyridine and may lead to C-formylation or other byproducts with 3-aminopyridine.
-
Vilsmeier Reagent Formation: In a flask under an inert atmosphere, add phosphorus oxychloride (POCl₃, 3.3 equivalents) dropwise to cooled (0°C) anhydrous dimethylformamide (DMF). Stir for 15 minutes at room temperature.
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Reaction: Add the aminopyridine substrate (1 equivalent) to the pre-formed Vilsmeier reagent. Stir at room temperature for an extended period (e.g., 48 hours).
-
Work-up: If a precipitate forms, filter it and wash with an appropriate solvent (e.g., acetonitrile). Dissolve the solid in water and neutralize with a base (e.g., K₂CO₃ solution) to a pH of 10. Filter the resulting solid, wash with water, and dry to obtain the product. If no precipitate forms, the aqueous solution can be extracted with an organic solvent (e.g., ethyl acetate).
References
Technical Support Center: Selective N-Boc Protection of Aminopyridines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the formation of N,N-di-Boc byproducts during the protection of aminopyridines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism leading to the formation of the N,N-di-Boc byproduct in aminopyridine protection?
A1: The formation of an N,N-di-Boc protected aminopyridine is a sequential reaction. Initially, the primary amino group of the aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O) to yield the desired mono-Boc protected product.[1] However, the resulting mono-Boc protected amine, a carbamate, still possesses a proton on the nitrogen atom. In the presence of a sufficiently strong base, this proton can be abstracted, rendering the mono-Boc protected amine nucleophilic again. This activated intermediate can then react with a second molecule of Boc₂O to form the undesired N,N-di-Boc byproduct.[1]
Q2: Why are some aminopyridines more susceptible to di-Boc formation?
A2: The tendency for di-Boc formation is largely influenced by steric hindrance around the amino group. Aminopyridines with less steric bulk are more prone to the addition of a second Boc group. For sterically hindered aminopyridines, the bulky tert-butyl group of the initial Boc moiety can effectively shield the nitrogen atom, making the second addition more challenging.[1] Additionally, the electronic properties of the pyridine ring can influence the nucleophilicity of the amino group.
Q3: How does the choice of base impact the formation of the di-Boc byproduct?
A3: The choice and amount of base are critical. Strong bases, particularly nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP), can significantly accelerate the formation of the di-Boc product. DMAP actively promotes the reaction by forming a highly reactive intermediate with Boc₂O, and it can also facilitate the deprotonation of the mono-Boc protected aminopyridine, thereby increasing its nucleophilicity and promoting the second addition.[1][2] Weaker, non-nucleophilic bases such as triethylamine (TEA) or sodium bicarbonate are less likely to promote di-Boc formation.[3]
Q4: Can controlling the stoichiometry of Boc anhydride prevent di-Boc formation?
A4: Yes, controlling the stoichiometry is a key strategy. Using a large excess of Boc₂O increases the likelihood that the mono-Boc protected intermediate will react a second time.[3] It is recommended to use a slight excess, typically 1.05 to 1.1 equivalents, of Boc₂O relative to the aminopyridine to ensure complete consumption of the starting material while minimizing the risk of over-protection.[1]
Q5: What is the effect of reaction temperature on selectivity?
A5: Lowering the reaction temperature, for instance to 0 °C, can improve the selectivity for the mono-Boc product.[1] The formation of the mono-Boc derivative is generally the kinetically favored product, and lower temperatures can help to suppress the subsequent, often slower, reaction to the di-Boc species.
Troubleshooting Guide
Problem: Significant formation of N,N-di-Boc byproduct detected.
| Potential Cause | Troubleshooting Steps |
| Use of a strong, nucleophilic catalyst (e.g., DMAP) | - Avoid using DMAP as a catalyst.[1] - If a catalyst is necessary, consider alternative, less reactive options. |
| Excessive amount of Boc₂O | - Reduce the amount of Boc₂O to 1.05-1.1 equivalents relative to the aminopyridine.[1] |
| Use of a strong base | - Replace strong bases with weaker, non-nucleophilic bases like triethylamine (TEA) or sodium bicarbonate.[3] |
| Elevated reaction temperature | - Perform the reaction at a lower temperature, such as 0 °C, to enhance selectivity for the mono-Boc product.[1] |
| High concentration of reagents | - Consider adding the Boc₂O solution dropwise over an extended period to maintain a low concentration of the electrophile. |
Problem: Low yield of the desired mono-Boc product.
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Increase the reaction time, while carefully monitoring the progress by TLC or LC-MS to avoid the onset of di-Boc formation. - Consider a more efficient solvent system, such as tetrahydrofuran (THF) or acetonitrile. |
| Poorly nucleophilic aminopyridine | - For electron-deficient aminopyridines, a carefully controlled amount of a suitable base might be necessary to facilitate the reaction.[4] |
| Steric hindrance around the amino group | - If steric hindrance is a significant issue, you may need to explore alternative protecting group strategies. |
Data Presentation: Comparison of Reaction Conditions for Mono-Boc Protection of Aminopyridines
The following table summarizes the impact of different catalytic systems on the yield and selectivity of mono-Boc protection for various aminopyridines.
| Aminopyridine | Catalytic System | Solvent | Mono-Boc Yield (%) | Mono:Di-Boc Ratio | Reference |
| 2-Aminopyridine | DMAP, TEA | Dichloromethane | 60 | 4:1 | [5] |
| 2-Aminopyridine | EDCI, HOBT, TEA | Dichloromethane | 90 | 20:1 | [6] |
| 3-Aminopyridine | EDCI, HOBT, TEA | Dichloromethane | 85 | 50:1 | [5] |
| 4-Aminopyridine | EDCI, HOBT, TEA | Dichloromethane | 90 | 20:1 | [6] |
| 4-Amino-3-methylpyridine | EDCI, HOBT, TEA | Tetrahydrofuran | 80 | High Selectivity | [6] |
| 3-Amino-4-methylpyridine | EDCI, HOBT, TEA | Tetrahydrofuran | 85 | High Selectivity | [6] |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection using EDCI/HOBT
This protocol is effective for achieving high selectivity for the mono-Boc protected aminopyridine.[5][6]
Materials:
-
Aminopyridine (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5-3.0 eq)
-
Hydroxybenzotriazole (HOBT) (0.05-0.1 eq)
-
Triethylamine (TEA) (1.5-3.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.5-2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the aminopyridine in dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stir bar.
-
Add EDCI, HOBT, and TEA to the solution under stirring at room temperature.
-
Add Boc₂O to the reaction mixture.
-
Stir the reaction at room temperature for 0.5-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Controlled Mono-Boc Protection with Stoichiometric Boc₂O
This protocol focuses on careful control of reaction parameters to minimize di-Boc formation without specialized catalysts.[3]
Materials:
-
Aminopyridine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.05-1.1 eq)
-
Triethylamine (TEA) (1.5 eq) or Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Water
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aminopyridine in THF or DCM in a round-bottom flask.
-
Add the mild base (TEA or NaHCO₃).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Boc₂O (1.05-1.1 eq) in the same solvent to the cooled reaction mixture over 30-60 minutes.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring its progress by TLC.
-
Once the starting amine is consumed, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Caption: Reaction pathway for Boc protection of aminopyridine.
Caption: Troubleshooting workflow for avoiding di-Boc formation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 6. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
Scavengers for tert-butyl cation in deprotection of (2-formylpyridin-3-yl)carbamic acid tert-butyl ester
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the selection and use of scavengers during the deprotection of (2-formylpyridin-3-yl)carbamic acid tert-butyl ester.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge during the deprotection of (2-formylpyridin-3-yl)carbamic acid tert-butyl ester?
A1: The main challenge arises from the generation of a reactive tert-butyl cation (t-Bu⁺) upon cleavage of the tert-butoxycarbonyl (Boc) group with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3] This carbocation is a potent electrophile that can lead to undesired side reactions by alkylating nucleophilic sites on the target molecule.[4][5]
Q2: Which parts of the (2-formylpyridin-3-yl)amine molecule are susceptible to alkylation by the tert-butyl cation?
A2: The pyridine ring, being an electron-rich aromatic system, is susceptible to electrophilic attack by the tert-butyl cation. The free amine product itself is also nucleophilic and could potentially be re-alkylated, although this is less common. While the formyl group is generally stable under acidic conditions, the primary concern is the alkylation of the pyridine ring.[4]
Q3: What are scavengers and how do they prevent side reactions in this context?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[2][3][6] They react with the carbocation more rapidly than the sensitive functional groups on your target molecule, thus preventing the formation of unwanted alkylated side products.[2][3][6]
Q4: What are some recommended scavengers for this deprotection?
A4: For substrates with electron-rich aromatic rings, common and effective scavengers include trialkylsilanes like triisopropylsilane (TIS) or triethylsilane (TES), anisole, and water.[2][6] A combination of these is often used in a "scavenger cocktail".[3][6]
Q5: Can I perform the deprotection without a scavenger?
A5: It is highly discouraged. Proceeding without a scavenger significantly increases the risk of obtaining a mixture of the desired product and various tert-butylated isomers, which can be difficult to separate and will lower the overall yield of the pure product.[1][2]
Troubleshooting Guides
Issue 1: Low yield of the desired 3-amino-2-formylpyridine and presence of multiple unidentified side products in LC-MS/NMR.
-
Possible Cause: Alkylation of the pyridine ring by the tert-butyl cation due to the absence or insufficiency of a scavenger.
-
Solution:
-
Introduce a Scavenger: If no scavenger was used, repeat the reaction incorporating a scavenger or a scavenger cocktail. A good starting point is the widely used mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[6]
-
Increase Scavenger Concentration: If a scavenger was used but side products are still observed, consider increasing the equivalents of the scavenger relative to the substrate. For example, using 5-10 equivalents of TIS can be effective.[2]
-
Issue 2: The deprotection reaction is incomplete, and starting material remains.
-
Possible Cause 1: Insufficient acid strength or concentration. The aminopyridine nitrogen might be protonated, reducing the overall reactivity.
-
Possible Cause 2: Insufficient reaction time or low temperature.
-
Solution: Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. Gentle warming might be required, but this can also increase the rate of side reactions, making the use of scavengers even more critical.[6]
-
Data Presentation
The following table summarizes the effectiveness of different scavengers in preventing side-product formation during the deprotection of a model peptide containing a sensitive tryptophan residue, which serves as a good proxy for the electron-rich pyridine ring in your compound. The data illustrates the significant improvement in product purity when scavengers are employed.
| Scavenger Cocktail (TFA as acid) | % Desired Product (illustrative) | % t-Butylated Side Product (illustrative) |
| None | 60% | 40% |
| Anisole (5%) | 85% | 15% |
| Triisopropylsilane (TIS) (5%) | 95% | 5% |
| TIS (2.5%) + H₂O (2.5%) | 97% | 3% |
This data is illustrative and based on typical results from peptide deprotection. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Boc Deprotection with a Scavenger Cocktail
-
Preparation: Dissolve the (2-formylpyridin-3-yl)carbamic acid tert-butyl ester in a suitable solvent such as dichloromethane (DCM) (e.g., 0.1 M concentration).[2][3]
-
Scavenger Addition: To the solution, add the chosen scavenger. For a scavenger cocktail, a pre-mixed solution is recommended. A common and effective cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[2][6] Add the cocktail to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed.[3]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product is often obtained as the TFA salt.
-
Purification: The crude product can be purified by a suitable method, such as flash column chromatography or by precipitating the product by adding a cold non-polar solvent like diethyl ether.
Protocol 2: Small-Scale Scavenger Optimization
To determine the optimal scavenger for your specific substrate, it is advisable to run small-scale parallel reactions with different scavengers.
-
Setup: In separate vials, dissolve a small, equal amount of your Boc-protected compound in DCM.
-
Scavenger Addition: To each vial, add a different scavenger or scavenger cocktail (e.g., Vial A: TIS, Vial B: Anisole, Vial C: TIS/H₂O).
-
Deprotection: Add TFA to each vial to initiate the deprotection.
-
Analysis: After a set time (e.g., 2 hours), quench the reactions and analyze the crude mixture from each vial by LC-MS to determine the ratio of the desired product to side products. This will help you select the most effective scavenger for a larger scale reaction.
Visualizations
Caption: Boc deprotection pathway and competing side reactions.
Caption: Mechanism of tert-butyl cation trapping by a scavenger.
Caption: Troubleshooting workflow for Boc deprotection.
References
Technical Support Center: LC-MS Analysis of Reactions Involving tert-butyl (2-formylpyridin-3-yl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions with tert-butyl (2-formylpyridin-3-yl)carbamate and the subsequent analysis of side products by Liquid Chromatography-Mass Spectrometry (LC-MS).
I. Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the experimental workflow, from reaction monitoring to data interpretation.
FAQs: Reaction and Sample Preparation
-
Question: My reaction mixture is turning brown, and I see multiple unexpected peaks in my initial LC-MS analysis. What could be the cause? Answer: The browning of your reaction mixture could indicate the formation of impurities. Older samples of pyridine-2-carbaldehyde, a related compound, are often brown due to such impurities. It is crucial to monitor your reaction closely by LC-MS to identify the point at which these side products begin to form.
-
Question: I am performing a reductive amination, and I am concerned about the stability of the Boc protecting group. What conditions should I be mindful of? Answer: The tert-butyloxycarbonyl (Boc) group is known to be sensitive to acidic conditions.[1] If your reductive amination protocol involves acidic catalysts or work-up steps, you may observe partial or complete deprotection of the Boc group. It is advisable to use reaction conditions that are neutral or weakly acidic to maintain the integrity of the Boc group.[2]
-
Question: Can the starting material, tert-butyl (2-formylpyridin-3-yl)carbamate, degrade during storage or under reaction conditions? Answer: Yes, aldehydes can be susceptible to oxidation, which would convert the formyl group (-CHO) to a carboxylic acid group (-COOH). This oxidation can potentially occur during storage if the compound is exposed to air, or under certain reaction conditions.
FAQs: LC-MS Analysis
-
Question: I am observing a peak with a mass-to-charge ratio (m/z) that is 16 Da higher than my expected product. What could this be? Answer: An increase of 16 Da in the mass of your product is often indicative of oxidation. In the context of your starting material, this would likely correspond to the oxidation of the aldehyde group to a carboxylic acid.
-
Question: My LC-MS results show a peak with a mass corresponding to the loss of the Boc group (-100 Da). Why is this happening? Answer: The loss of the Boc group suggests that deprotection has occurred. This can be a result of acidic conditions during your reaction or work-up.[1] Additionally, in-source fragmentation within the mass spectrometer can sometimes lead to the observation of the deprotected species, even if it is not present in the bulk sample.
-
Question: I am seeing a peak that is approximately double the mass of my starting material or product. What could be the origin of this peak? Answer: The observation of a peak with roughly twice the mass of your compound of interest could indicate the formation of a dimer. Pyridine derivatives have been known to undergo dimerization under certain conditions.[3]
-
Question: In my reductive amination reaction, I am seeing a peak with a mass that is 2 Da higher than my starting aldehyde. What is this side product? Answer: A mass increase of 2 Da from your starting aldehyde suggests that the aldehyde has been reduced to the corresponding alcohol. This can occur if the reducing agent used is not sufficiently selective for the imine intermediate over the starting carbonyl compound.
-
Question: I am trying to confirm the structure of a potential side product by MS/MS, but the fragmentation pattern is complex. Are there any expected fragmentation pathways for this class of compounds? Answer: For N-Boc protected aminopyridines, a characteristic fragmentation is the loss of the Boc group or its components (e.g., isobutylene, 56 Da). The pyridine ring itself can also undergo characteristic fragmentation. Establishing the fragmentation pathway of your starting material and expected product can aid in the interpretation of the fragmentation patterns of unknown side products.[4]
II. Data Presentation: Common Side Products
The following table summarizes potential side products in reactions involving tert-butyl (2-formylpyridin-3-yl)carbamate, with a focus on reductive amination as a representative reaction. The molecular weights and expected m/z values for the protonated species ([M+H]⁺) are provided.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Potential Origin |
| Starting Material | tert-Butyl (2-formylpyridin-3-yl)carbamate | C₁₁H₁₄N₂O₃ | 222.24 | 223.25 | - |
| Side Product 1 | tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate | C₁₁H₁₆N₂O₃ | 224.26 | 225.27 | Reduction of the starting aldehyde. This can be a side reaction in reductive aminations if the reducing agent is not selective for the imine.[5] |
| Side Product 2 | 3-((tert-Butoxycarbonyl)amino)picolinic acid | C₁₁H₁₄N₂O₄ | 238.24 | 239.25 | Oxidation of the aldehyde group of the starting material. |
| Side Product 3 | 2-Formylpyridin-3-amine | C₆H₆N₂O | 122.12 | 123.13 | Deprotection (loss of the Boc group) of the starting material, often under acidic conditions.[1] |
| Side Product 4 | tert-Butyl (2-((R-amino)methyl)pyridin-3-yl)carbamate | Varies with the amine used (R-NH₂) | Varies | Varies | The desired product of a reductive amination. |
| Side Product 5 | tert-Butyl (2-(((R-amino)methyl)(R')-amino)methyl)pyridin-3-yl)carbamate | Varies with the primary amine used (R-NH₂) and alkylating agent (R') | Varies | Varies | Over-alkylation of the desired product when a primary amine is used in the reductive amination, leading to a tertiary amine. This is a common side reaction.[6][7] |
| Side Product 6 | Dimer of tert-butyl (2-formylpyridin-3-yl)carbamate | C₂₂H₂₈N₄O₆ | 444.48 | 445.49 | Dimerization of the starting material. The exact structure can vary.[3] |
III. Experimental Protocols
Protocol 1: General LC-MS Method for Reaction Monitoring
This protocol provides a general starting point for the analysis of reactions involving tert-butyl (2-formylpyridin-3-yl)carbamate. Optimization may be required based on the specific reaction conditions and analytical instrumentation.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., 1 mL of acetonitrile or methanol) to a final concentration of approximately 1-10 µg/mL.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 1-2 minutes, and then return to the initial conditions to re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for these compounds.
-
Scan Range: A scan range of m/z 100-1000 is typically sufficient to cover the expected products and side products.
-
Source Parameters: Optimize source parameters such as capillary voltage, gas flow, and temperature according to the instrument manufacturer's recommendations.
-
MS/MS Analysis: For structural elucidation of unknown peaks, perform MS/MS analysis. Select the precursor ion of interest and apply a suitable collision energy to induce fragmentation.
-
IV. Visualizations
Diagram 1: General Reaction Workflow
References
- 1. reddit.com [reddit.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Validation & Comparative
Validating the Purity of Tert-butyl (2-formylpyridin-3-yl)carbamate: A Comparative Guide to Analytical Methods
In the landscape of pharmaceutical development and chemical research, ensuring the purity of intermediate compounds is a critical step that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Tert-butyl (2-formylpyridin-3-yl)carbamate, a key building block in the synthesis of various therapeutic agents, is no exception. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) as a primary method for purity validation against alternative techniques, offering researchers and drug development professionals a comprehensive overview of available methodologies.
Introduction to Purity Analysis
The purity of a pharmaceutical intermediate like tert-butyl (2-formylpyridin-3-yl)carbamate, with a molecular formula of C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g/mol , is a measure of the absence of impurities. These impurities can originate from starting materials, by-products of side reactions, or degradation products. Regulatory bodies mandate stringent purity thresholds, making the choice of an appropriate analytical method paramount. This guide focuses on a highly sensitive and specific method, LC-MS, and compares it with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Analysis of Purity Validation Methods
The selection of a purity validation method depends on several factors, including the nature of the compound, the expected impurities, the required sensitivity, and the available instrumentation. Below is a summary of the key performance attributes of LC-MS, HPLC-UV, and NMR for the analysis of tert-butyl (2-formylpyridin-3-yl)carbamate.
| Feature | LC-MS | HPLC-UV | NMR Spectroscopy |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Separation by chromatography, detection by UV absorbance | Nuclear spin transitions in a magnetic field |
| Specificity | Very High (based on mass) | Moderate to High | High (structural information) |
| Sensitivity | Very High (ng to pg level) | High (µg to ng level) | Low to Moderate (mg to µg level) |
| Quantitation | Good (with appropriate standards) | Excellent | Good (with internal standard) |
| Impurity Identification | Excellent (provides molecular weight) | Limited (based on retention time) | Excellent (provides structural details) |
| Speed | Moderate to Fast | Fast | Slow |
| Cost | High | Moderate | High |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. The following sections outline the methodologies for LC-MS, HPLC-UV, and NMR analysis of tert-butyl (2-formylpyridin-3-yl)carbamate.
LC-MS Method
This method combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it ideal for identifying and quantifying trace impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350°C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Scan Range: m/z 50-500
Sample Preparation:
-
Accurately weigh 1 mg of tert-butyl (2-formylpyridin-3-yl)carbamate.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Further dilute to a working concentration of 10 µg/mL for analysis.
Alternative Method 1: HPLC-UV
HPLC-UV is a widely used, robust, and cost-effective method for purity determination.
Instrumentation:
-
HPLC system with a UV-Vis detector
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 80% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm
Sample Preparation:
-
Prepare a 1 mg/mL solution of the compound in acetonitrile.
Alternative Method 2: Quantitative NMR (qNMR)
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis without the need for a reference standard of the analyte.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Internal Standard: A certified standard with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic anhydride).
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.
Sample Preparation:
-
Accurately weigh approximately 10 mg of tert-butyl (2-formylpyridin-3-yl)carbamate and 5 mg of the internal standard into an NMR tube.
-
Add approximately 0.75 mL of the deuterated solvent.
-
Ensure complete dissolution before acquiring the spectrum.
Data Presentation and Visualization
Clear presentation of data is crucial for the interpretation of results. The following diagrams illustrate the experimental workflow and a logical comparison of the methods.
Comparative NMR Analysis of (2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester and Its Derivatives
A comprehensive guide to the NMR spectral characteristics of (2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester and related compounds, providing researchers in drug discovery and organic synthesis with essential data for structural confirmation and comparative analysis.
This guide details the nuclear magnetic resonance (NMR) spectroscopic properties of the versatile synthetic intermediate, this compound, and its derivatives. The inclusion of detailed experimental protocols and tabulated spectral data facilitates the identification and characterization of these compounds, which are valuable building blocks in the development of novel therapeutics.
Introduction
This compound is a key heterocyclic building block utilized in the synthesis of a variety of complex molecules, including potent enzyme inhibitors. Its structure incorporates a pyridine ring functionalized with a reactive aldehyde group and a tert-butyloxycarbonyl (Boc)-protected amine, offering multiple avenues for synthetic elaboration. Accurate and detailed NMR characterization is paramount for confirming the structure and purity of this intermediate and its subsequent derivatives. This guide provides a centralized resource for the ¹H and ¹³C NMR data of the parent compound and serves as a comparative reference for its analogues.
NMR Characterization of this compound
The definitive ¹H and ¹³C NMR spectral data for this compound are presented below. These data are critical for researchers to verify the successful synthesis of this compound.
Table 1: ¹H and ¹³C NMR Data for this compound
| ¹H NMR (DMSO-d₆) | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| 10.19 | s | 1H | CHO | ||
| 9.69 | s | 1H | NH | ||
| 8.52 | dd | 4.6, 1.7 | 1H | H6 | |
| 8.35 | dd | 8.3, 1.7 | 1H | H4 | |
| 7.51 | dd | 8.3, 4.6 | 1H | H5 | |
| 1.48 | s | 9H | C(CH₃)₃ | ||
| ¹³C NMR (DMSO-d₆) | δ (ppm) | Assignment | |||
| 192.5 | CHO | ||||
| 152.9 | C=O | ||||
| 152.1 | C6 | ||||
| 142.9 | C2 | ||||
| 139.6 | C4 | ||||
| 125.7 | C5 | ||||
| 125.1 | C3 | ||||
| 80.4 | C(CH₃)₃ | ||||
| 28.0 | C(CH₃)₃ |
Comparative NMR Data for Derivatives
Experimental Protocols
The synthesis of this compound is a crucial first step for its use in further chemical synthesis.
Synthesis of this compound[1][2][3]
This procedure involves a three-step synthesis starting from 3-amino-2-bromopyridine.
-
Boc-Protection of 3-amino-2-bromopyridine: To a solution of 3-amino-2-bromopyridine in a suitable solvent such as tetrahydrofuran (THF), a base like sodium bis(trimethylsilyl)amide is added, followed by di-tert-butyl dicarbonate (Boc₂O). The reaction mixture is stirred at room temperature to yield tert-butyl (2-bromopyridin-3-yl)carbamate.
-
Formylation: The Boc-protected bromo-pyridine is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium is added dropwise to perform a lithium-halogen exchange. Subsequently, an electrophilic formylating agent, such as N-formylpiperidine, is added to introduce the aldehyde group.
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield this compound.
General NMR Data Acquisition
NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Synthetic Workflow and Applications
The synthetic utility of this compound lies in its ability to undergo further chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents.
Caption: Synthetic pathway to this compound and its subsequent derivatization.
Comparative Reactivity Analysis: Tert-butyl (2-formylpyridin-3-yl)carbamate vs. 2-Pyridinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of tert-butyl (2-formylpyridin-3-yl)carbamate and the parent compound, 2-pyridinecarboxaldehyde. The analysis focuses on the electronic and steric effects imparted by the tert-butyl carbamate substituent and their influence on the reactivity of the aldehyde functional group.
Introduction to the Compounds
2-Pyridinecarboxaldehyde (2-PCA) is a widely utilized synthetic intermediate, valued for the reactivity of its aldehyde group in forming Schiff bases, in aldol additions, and as a building block for various heterocyclic structures.[1][2][3] Its applications are prominent in fields ranging from medicinal chemistry to materials science.[2][3]
Tert-butyl (2-formylpyridin-3-yl)carbamate is a derivative of 2-PCA, featuring a bulky tert-butoxycarbonylamino (Boc-amino) group at the 3-position, immediately adjacent to the formyl group. This substitution pattern is critical as it introduces significant electronic and steric factors that modulate the aldehyde's reactivity. While the formyl group can still participate in typical aldehyde reactions like condensations, its reactivity profile is altered compared to the unsubstituted parent compound.[2]
Structural and Reactivity Comparison
The primary difference influencing the reactivity of these two compounds is the presence of the ortho-Boc-amino group on the pyridine ring of tert-butyl (2-formylpyridin-3-yl)carbamate. This substituent exerts two major opposing effects on the adjacent formyl group:
-
Electronic Effect (Activation) : The carbamate group is generally considered to be electron-withdrawing.[2] This is due to the influence of the electronegative oxygen and carbonyl moieties, which pull electron density away from the pyridine ring. This inductive withdrawal of electron density makes the carbonyl carbon of the formyl group more electrophilic and, in principle, more susceptible to nucleophilic attack.
-
Steric Effect (Deactivation) : The tert-butyl group is sterically demanding. Its position ortho to the formyl group creates significant steric hindrance, physically impeding the approach of nucleophiles to the carbonyl carbon.[4][5] This spatial blocking is often a dominant factor in the reactions of ortho-substituted aromatic aldehydes.
Overall Reactivity Assessment
While the electronic effect of the carbamate group suggests an increase in reactivity, the substantial steric hindrance imposed by the bulky tert-butyl group is expected to be the overriding factor in most nucleophilic addition and condensation reactions. Therefore, tert-butyl (2-formylpyridin-3-yl)carbamate is predicted to be significantly less reactive than 2-pyridinecarboxaldehyde. The rate of reaction for the substituted compound will likely be slower, and it may require more forcing reaction conditions to achieve comparable yields to the unsubstituted analogue.
Data Summary
The following table summarizes the key differences and their expected impact on chemical reactivity.
| Feature | 2-Pyridinecarboxaldehyde | tert-Butyl (2-formylpyridin-3-yl)carbamate | Predicted Reactivity Impact |
| Structure | - | ||
| Key Substituent (at C3) | Hydrogen | tert-Butoxycarbonylamino (-NHBoc) | - |
| Electronic Effect on Aldehyde | Neutral (relative baseline) | Electron-withdrawing (activating) | Tends to increase reactivity |
| Steric Hindrance at Aldehyde | Minimal | High | Tends to decrease reactivity |
| Predicted Overall Reactivity | Higher | Lower | Steric hindrance is likely the dominant deactivating factor. |
Visualizing the Effects
The following diagrams illustrate the electronic and steric factors influencing the reactivity of tert-butyl (2-formylpyridin-3-yl)carbamate.
Caption: Electronic activation of the formyl group.
Caption: Steric hindrance at the formyl group.
Experimental Protocols
While no direct comparative studies were found, a general protocol for evaluating the reactivity of these aldehydes in a common reaction, such as imine formation with an amine, is provided below. This protocol can be used to experimentally verify the predicted reactivity difference.
General Protocol for Comparative Imine Formation
This experiment aims to compare the rate of imine formation between an aldehyde and a primary amine by monitoring the reaction progress using ¹H NMR spectroscopy.
Materials:
-
2-Pyridinecarboxaldehyde
-
tert-Butyl (2-formylpyridin-3-yl)carbamate
-
Benzylamine (or other suitable primary amine)
-
Deuterated methanol (CD₃OD) or Deuterated chloroform (CDCl₃)
-
NMR tubes
Workflow Diagram:
Caption: Workflow for comparative reactivity study.
Procedure:
-
Preparation: Prepare 0.1 M stock solutions of 2-pyridinecarboxaldehyde, tert-butyl (2-formylpyridin-3-yl)carbamate, and benzylamine in a suitable deuterated solvent (e.g., CD₃OD).
-
Reaction Setup:
-
In one NMR tube, mix 0.5 mL of the 2-pyridinecarboxaldehyde solution with 0.5 mL of the benzylamine solution.
-
In a second NMR tube, mix 0.5 mL of the tert-butyl (2-formylpyridin-3-yl)carbamate solution with 0.5 mL of the benzylamine solution.
-
-
Data Acquisition: Immediately after mixing, acquire a ¹H NMR spectrum for each sample (t=0). Continue to acquire spectra at regular intervals (e.g., 15, 30, 60, 120 minutes) at a constant temperature.
-
Analysis: Monitor the integration of the aldehyde proton signal (around 9.5-10.5 ppm) and the imine proton signal (around 8.5-9.0 ppm). A faster decrease in the aldehyde signal and a faster increase in the imine signal indicate higher reactivity.
This experimental setup will provide quantitative data to directly compare the reactivity of the two compounds under identical conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buy tert-Butyl (3-formylpyridin-2-yl)carbamate | 116026-94-9 [smolecule.com]
- 3. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
A Comparative Guide to the Synthetic Utility of Boc-Protected vs. Unprotected Formylpyridines
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. Formylpyridines, key building blocks in medicinal chemistry, often require modulation of their reactivity. This guide provides an objective comparison of the synthetic utility of Boc-protected aminopyridyl aldehydes versus their unprotected counterparts, supported by experimental data and detailed protocols. This comparison will focus on three common and vital synthetic transformations: the Grignard reaction, the Wittig reaction, and reductive amination.
The Role of Boc Protection
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a range of reaction conditions and its facile removal under acidic conditions. In the context of aminopyridyl aldehydes, the Boc group serves two primary purposes: it prevents the free amine from interfering with the desired reaction at the aldehyde functionality and it electronically modifies the pyridine ring, thereby influencing the reactivity of the formyl group.
Theoretical Impact of Boc Protection on Reactivity
The Boc-protected amino group generally acts as an electron-donating group, increasing the electron density on the pyridine ring. This has a deactivating effect on the formyl group's carbonyl carbon towards nucleophilic attack. Consequently, reactions with nucleophiles such as Grignard reagents and Wittig ylides are expected to be slower and may require more forcing conditions or result in lower yields compared to the unprotected formylpyridine. Conversely, the unprotected amino group can interfere with these reactions through acid-base chemistry with the organometallic reagents or by participating in side reactions.
A Comparative Guide to Reaction Monitoring: HPLC Analysis of tert-butyl (2-formylpyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Monitoring the progress of chemical reactions is a critical step in synthetic chemistry, ensuring optimal yield, purity, and safety. For the synthesis of key pharmaceutical intermediates like tert-butyl (2-formylpyridin-3-yl)carbamate, selecting the appropriate analytical technique is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical methods—Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the real-time monitoring of this reaction.
Executive Summary
High-Performance Liquid Chromatography (HPLC) often emerges as the preferred method for monitoring the formation of tert-butyl (2-formylpyridin-3-yl)carbamate due to its high resolution, quantitative accuracy, and suitability for thermally labile and polar molecules. While other techniques have their merits, HPLC provides a robust and reliable platform for tracking the consumption of reactants and the formation of the product and any byproducts.
Comparative Analysis of Reaction Monitoring Techniques
The choice of an analytical technique for reaction monitoring depends on several factors, including the nature of the analytes, the required level of accuracy and precision, speed, and cost. Below is a detailed comparison of HPLC with viable alternatives.
Quantitative Data Summary
| Parameter | HPLC-UV | TLC | GC-MS | qNMR |
| Typical Analysis Time | 5 - 20 minutes[1][2] | 5 - 60 minutes[3][4] | 15 - 30 minutes | 5 - 15 minutes |
| Limit of Detection (LOD) | Low (µg/mL to ng/mL range)[5] | High (µg to ng range) | Very Low (pg to fg range) | Moderate (mg/mL to µg/mL range)[5][6] |
| Quantitative Accuracy | High | Low (Semi-quantitative) | High (with proper calibration) | Very High |
| Cost per Sample | Moderate ($50 - $200)[7] | Low (<$5)[4] | High ($100 - $500) | Moderate to High ($100 - $400)[8] |
| Initial Instrument Cost | $10,000 - $50,000[9] | Minimal | $50,000 - $150,000 | $600,000+ (High-Field)[10] |
| Suitability for Target | Excellent | Good (for qualitative checks) | Poor (requires derivatization)[11] | Excellent |
In-Depth Technique Comparison
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[10] For polar and thermally sensitive molecules like tert-butyl (2-formylpyridin-3-yl)carbamate, Reverse-Phase HPLC (RP-HPLC) is the method of choice.
-
Advantages :
-
High Resolution : Capable of separating the starting materials, product, and potential impurities with high efficiency.
-
Quantitative Accuracy : With proper calibration, HPLC provides precise and accurate quantification of reaction components.
-
Versatility : A wide range of columns and mobile phases can be used to optimize separations for various pyridine and carbamate derivatives.[12]
-
Non-destructive : The sample can be collected after analysis if needed.
-
-
Disadvantages :
Thin-Layer Chromatography (TLC)
TLC is a simple, fast, and inexpensive chromatographic technique often used for qualitative reaction monitoring.[10]
-
Advantages :
-
Speed and Cost : TLC is very fast and requires minimal equipment, making it ideal for quick checks of reaction progress.[4]
-
Simplicity : The technique is easy to perform and interpret.
-
-
Disadvantages :
-
Low Resolution : It may not be able to separate closely related compounds.
-
Semi-Quantitative : While it can give a rough estimate of the relative amounts of components, it is not suitable for accurate quantification.
-
Lower Sensitivity : Compared to HPLC and GC-MS, TLC has a higher limit of detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.
-
Advantages :
-
High Sensitivity and Selectivity : The mass spectrometer provides excellent sensitivity and structural information, aiding in the identification of unknown byproducts.
-
-
Disadvantages :
-
Thermal Lability : Carbamates are often thermally unstable and can degrade in the hot GC inlet, leading to inaccurate results.[11] Derivatization is often required to improve stability and volatility, adding an extra step to the sample preparation.[13][14][15]
-
Volatility Requirement : The analyte must be volatile enough to be analyzed by GC. Tert-butyl (2-formylpyridin-3-yl)carbamate may have limited volatility.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful analytical technique that provides both structural and quantitative information about a sample.
-
Advantages :
-
High Accuracy and Precision : qNMR can provide highly accurate and precise quantitative results without the need for a calibration curve of the analyte, by using an internal standard.[6]
-
Structural Information : Provides detailed structural information about the reactants, product, and any intermediates or byproducts.
-
Non-destructive : The sample can be fully recovered after analysis.
-
-
Disadvantages :
Experimental Protocols
Proposed HPLC Method for Reaction Monitoring
This method is a starting point and may require optimization for your specific reaction conditions.
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient : Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV at 254 nm and 280 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
TLC Method for Quick Reaction Check
-
Stationary Phase : Silica gel 60 F254 TLC plate.
-
Mobile Phase : A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The polarity can be adjusted based on the observed separation.
-
Sample Preparation : Spot a dilute solution of the reaction mixture onto the TLC plate.
-
Visualization : UV light (254 nm).
Visualizations
Logical Workflow for Reaction Monitoring
Caption: A logical workflow for monitoring a chemical reaction using various analytical techniques.
Decision Tree for Selecting a Monitoring Technique
Caption: A decision tree to guide the selection of an appropriate reaction monitoring technique.
References
- 1. uhplcs.com [uhplcs.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. reddit.com [reddit.com]
- 8. process-nmr.com [process-nmr.com]
- 9. Chromatography System Costs: Factors & Pricing Breakdown [excedr.com]
- 10. Cost-effectiveness of Quantitative NMR Applications - General - qNMR Exchange [qnmr.usp.org]
- 11. scispec.co.th [scispec.co.th]
- 12. helixchrom.com [helixchrom.com]
- 13. Trace level determinations of carbamate pesticides in surface water by gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
A Comparative Analysis of Formylating Agents for 3-Aminopyridine
For Researchers, Scientists, and Drug Development Professionals
The N-formylation of 3-aminopyridine is a critical transformation in synthetic organic chemistry, providing the key intermediate, N-(pyridin-3-yl)formamide, which is a precursor for a wide range of pharmaceutical and agrochemical compounds. The choice of formylating agent is paramount, directly influencing reaction efficiency, yield, purity, and overall process viability. This guide provides an objective comparison of common formylating agents for 3-aminopyridine, supported by experimental data and detailed protocols to inform reagent selection for optimal outcomes.
Performance Comparison of Formylating Agents
The selection of an appropriate formylating agent for 3-aminopyridine depends on several factors, including desired yield, reaction conditions, and tolerance of other functional groups. Below is a summary of the performance of various reagents.
| Formylating Agent/Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Formic Acid | 85% aq. HCOOH | Toluene | Reflux | 4-9 | ~98% | Benzylamine | [1] |
| Vilsmeier-Haack Reagent | POCl₃, DMF | - | Room Temp. | 48 | 62% | 3-Amino-4-methylpyridine | [2] |
| Acetic Formic Anhydride | HCOOH, Ac₂O | THF | -20 | < 0.25 | 97-100% | General Amines | |
| Iodine Catalyzed | HCOOH, I₂ (5 mol%) | Solvent-free | 70 | 2 | up to 94% | Aniline | [3] |
Note: Data for 3-aminopyridine is limited in direct comparative studies. The presented data for Formic Acid and Iodine Catalyzed methods are based on highly reactive aromatic amines (benzylamine and aniline, respectively) and are expected to be indicative for 3-aminopyridine. The Vilsmeier-Haack data is for a closely related substituted aminopyridine. Acetic formic anhydride is generally a very effective agent for a wide range of amines.[1][2]
Experimental Protocols
Detailed methodologies for the N-formylation of aminopyridines using various reagents are provided below.
Formylation using Formic Acid
This method is a practical and convenient procedure for N-formylation using aqueous formic acid.[1]
Reagents:
-
3-Aminopyridine
-
85% aqueous Formic Acid
-
Toluene
Procedure:
-
A mixture of 3-aminopyridine (1.0 g) and 1.0-1.2 equivalents of 85% aqueous formic acid in toluene is prepared in a round-bottom flask equipped with a Dean-Stark trap.
-
The mixture is heated to reflux.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After the starting material is consumed (typically 4-9 hours), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure to yield the crude N-(pyridin-3-yl)formamide, which is often of sufficient purity for subsequent steps.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction utilizes a pre-formed Vilsmeier reagent (a chloroiminium salt) to formylate electron-rich aromatic amines.[2]
Reagents:
-
3-Aminopyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) solution
-
Acetonitrile (MeCN)
Procedure:
-
To N,N-dimethylformamide (20 mL), add phosphorus oxychloride (3.2 mL, 33 mmol) dropwise at room temperature with stirring.
-
Stir the mixture for 15 minutes to form the Vilsmeier reagent.
-
Add 3-aminopyridine (10 mmol) to the resulting solution.
-
Stir the reaction mixture at room temperature for 48 hours.
-
If a precipitate forms, it is filtered off and washed with acetonitrile.
-
The solid is then dissolved in water and the solution is neutralized to pH 10 with a potassium carbonate solution.
-
The resulting solid product, N-(pyridin-3-yl)formamide, is filtered off. If no precipitate forms upon neutralization, the aqueous solution is extracted with a suitable organic solvent.
Formylation using Acetic Formic Anhydride (in situ)
Acetic formic anhydride is a highly reactive formylating agent that can be generated in situ from formic acid and acetic anhydride.
Reagents:
-
3-Aminopyridine
-
Formic Acid
-
Acetic Anhydride
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve 3-aminopyridine in tetrahydrofuran (THF) in a suitable flask and cool the solution to -20 °C.
-
In a separate flask, prepare acetic formic anhydride by adding acetic anhydride to an excess of formic acid.
-
Add the pre-mixed solution of acetic formic anhydride dropwise to the cooled amine solution with vigorous stirring.
-
The reaction is typically rapid and can be monitored by TLC.
-
Upon completion, the reaction mixture is worked up by quenching with water and extracting the product.
Reaction Workflows
The following diagrams illustrate the general workflows for the described formylation methods.
Caption: General workflows for the N-formylation of 3-aminopyridine.
Mechanism Overview: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic chloroiminium ion, known as the Vilsmeier reagent, which then undergoes electrophilic attack by the electron-rich amine.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Conclusion
The choice of formylating agent for 3-aminopyridine significantly impacts the reaction outcome.
-
Formic acid offers a practical, high-yielding, and environmentally benign option, particularly when water removal is facilitated.[1]
-
The Vilsmeier-Haack reaction is effective for electron-rich systems but may require optimization and involves harsher reagents.[2][4]
-
Acetic formic anhydride , typically generated in situ, is a powerful reagent that provides excellent yields under mild conditions, though it is moisture-sensitive.[1]
-
Catalytic methods, such as the use of iodine , present a greener alternative with high efficiency under solvent-free conditions.[3]
Researchers should consider these factors when selecting the most appropriate method for their specific synthetic needs, taking into account scale, available equipment, and downstream purification requirements.
References
A Comparative Guide to the Synthesis of a Chiral Diazepane Intermediate for the Orexin Receptor Antagonist Suvorexant
This guide provides a detailed comparison of a chemoenzymatic synthetic route and a traditional multi-step chemical synthesis for a key chiral diazepane intermediate, a crucial component in the production of the dual orexin receptor antagonist, suvorexant. The versatile starting material, tert-butyl (2-formylpyridin-3-yl)carbamate, and its derivatives offer a strategic advantage in the synthesis of such bioactive molecules due to the reactive formyl group and the inherent properties of the pyridine ring.
Orexin receptor antagonists, such as suvorexant, are at the forefront of treating sleep disorders by selectively blocking the wake-promoting orexin signaling pathway in the brain.[1] The efficiency and stereoselectivity of the synthetic route to these molecules are critical for their pharmaceutical development.
Comparative Analysis of Synthetic Routes
The following sections detail two distinct approaches to synthesizing the pivotal chiral diazepane intermediate of suvorexant. A chemoenzymatic approach offers a streamlined and highly selective pathway, while the traditional chemical synthesis provides an alternative with different advantages and disadvantages.
Data Presentation: Quantitative Comparison
| Parameter | Chemoenzymatic Route | Traditional Chemical Synthesis |
| Starting Material | (R)-3-aminobutyric acid | N-Boc-1,2-diaminoethane and methyl vinyl ketone |
| Key Intermediate | Chiral diazepane | Racemic diazepane |
| Number of Steps | 5 | 8 |
| Overall Yield | 31%[2] | 38% (for racemic intermediate)[1] |
| Enantiomeric Excess | >99%[2] | Requires chiral resolution |
| Key Reagents | Transaminase (ATA) biocatalyst | Benzyl chloroformate, Pd(OH)2 on carbon |
| Reaction Conditions | Mild, aqueous conditions | Requires anhydrous conditions, high pressure (hydrogenolysis) |
| Purification | Simplified due to high selectivity | Requires chromatographic separation of enantiomers |
Experimental Protocols
Chemoenzymatic Synthesis of the Chiral Diazepane Intermediate
This route leverages a highly selective enzymatic step to establish the desired stereochemistry.
Step 1: Protection of (R)-3-aminobutyric acid (R)-3-aminobutyric acid is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine to yield N-Boc-(R)-3-aminobutyric acid.[2]
Step 2: Condensation The protected amino acid is then condensed with N-benzylglycine ethyl ester using a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) to form the corresponding dipeptide.[2]
Step 3: Deprotection and Cyclization The Boc-protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The resulting amine undergoes spontaneous intramolecular cyclization to form a seven-membered diazepanedione ring.[3]
Step 4: Reduction The diazepanedione is reduced to the corresponding diazepane using a reducing agent like lithium aluminum hydride (LiAlH4).
Step 5: Chemoenzymatic Transamination A key step involves the use of a transaminase (ATA) biocatalyst for the asymmetric amination of a precursor ketone, leading to the formation of the chiral amine with high enantiomeric excess. This step is crucial for establishing the correct stereochemistry of the final intermediate.
Traditional Chemical Synthesis of the Diazepane Intermediate
This pathway involves a classical multi-step synthesis followed by chiral resolution.
Step 1: Heteroconjugate Addition N-Boc-1,2-diaminoethane is reacted with methyl vinyl ketone in a heteroconjugate addition. The resulting intermediate is trapped in situ with benzyl chloroformate to yield a ketone adduct.[1]
Step 2: Boc Deprotection The tert-butyloxycarbonyl (Boc) protecting group is selectively removed from the ketone adduct using acidic conditions.[1]
Step 3: Intramolecular Reductive Amination The deprotected intermediate undergoes intramolecular reductive amination to form the racemic diazepane ring.[1]
Step 4: Reprotection The secondary amine of the diazepane is reprotected with a Boc group to yield the racemic N-Boc-diazepane.[1]
Step 5: Chiral Resolution The racemic mixture is separated into its constituent enantiomers using chiral high-performance liquid chromatography (HPLC) or by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.[2]
Step 6: Amide Coupling The resolved chiral diazepane is coupled with 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid using standard amide coupling conditions.[1]
Step 7: Cbz Deprotection The benzyloxycarbonyl (Cbz) group is removed by hydrogenolysis using a palladium catalyst (Pd(OH)2 on carbon) under a hydrogen atmosphere.[1]
Step 8: Final Coupling The deprotected diazepane is reacted with 2,5-dichloro-1,3-benzoxazole to afford suvorexant.[1]
Mandatory Visualizations
Signaling Pathways
Caption: Simplified Orexin Signaling Pathway.
Caption: Simplified IRAK4 Signaling Pathway.
Experimental and Logical Workflows
References
Assessing the efficacy of different palladium ligands for coupling reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Palladium Ligand Performance with Supporting Experimental Data
The strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Mizoroki-Heck reactions, have become indispensable tools for this purpose. The success of these transformations is critically dependent on the choice of ligand, which modulates the stability, reactivity, and selectivity of the palladium catalyst. This guide provides a comparative analysis of various commercially available palladium ligands, supported by experimental data, to aid researchers in ligand selection and reaction optimization.
Performance Comparison of Palladium Ligands
The efficacy of a palladium catalyst is profoundly influenced by the electronic and steric properties of its coordinating ligands. Below, we summarize the performance of representative ligands in three key cross-coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds. The choice of phosphine ligand is critical for optimizing reaction efficiency and substrate scope. Bulky, electron-rich phosphine ligands are among the most successful classes of ligands for this reaction.[1]
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94 | [1] |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 60-88* | [1] |
| BrettPhos | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| SPhos | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| P(t-Bu)₃ | Pd₂(dba)₃ | NaOtBu | Toluene | 80 | 20 | 77 | [2] |
| (o-biphenyl)PCy₂ | Pd₂(dba)₃ | NaOtBu | Toluene | 80 | 20 | 42 | [2] |
*Yield range reported for the coupling of aryl bromides with morpholine derivatives.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The development of bulky and electron-rich phosphine ligands has revolutionized these couplings, allowing for the use of challenging substrates like sterically hindered arylboronic acids and less reactive aryl chlorides.[3]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | None | K₂CO₃ | EtOH/H₂O | 25 | 0.03-2 | 90-99 | [3] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | [3] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | [3] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [3] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [3] |
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction forms a C-C bond between an unsaturated halide and an alkene. While traditional triarylphosphine ligands are effective in some cases, modern bulky, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands have expanded the reaction's scope to include more challenging substrates like aryl chlorides.[4]
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Pd(OAc)₂ | K₂CO₃ | DMAc | 120 | 24 | Trace | [5] |
| dppf (L5) | Pd(OAc)₂ | K₂CO₃ | DMAc | 120 | 24 | 2 | [5] |
| dppe (L4) | Pd(OAc)₂ | K₂CO₃ | DMAc | 120 | 24 | 18 | [5] |
| Monodentate Alkynylphosphine (MAP) | Pd(OAc)₂ | K₂CO₃ | DMAc | 120 | 24 | 95 | [5] |
| NHC (Nitron-derivative) | Pd(0) Complex | NaOAc | TBAB | 120 | Not Specified | >95 | [3] |
| SPO-ligated Pd complex | Pre-catalyst | K₂CO₃ | DMF | 80 | Not Specified | 92 | [6] |
Experimental Protocols
Reproducibility is paramount in scientific research. The following are generalized experimental protocols for the cross-coupling reactions discussed.
General Procedure for Buchwald-Hartwig Amination
-
Preparation of the Reaction Mixture: In a dry reaction vial equipped with a magnetic stir bar, the palladium precursor (e.g., Pd₂(dba)₃, 0.01-1 mol%), the ligand (e.g., XPhos, 0.02-2 mol%), and the base (e.g., NaOtBu, 1.2-2.0 equiv) are added.
-
The vial is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).
-
The aryl halide (1.0 equiv), the amine (1.0-1.2 equiv), and the anhydrous solvent (e.g., toluene or dioxane) are added via syringe.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred for the specified time. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.[3]
-
Preparation of the Reaction Mixture: To a reaction vessel containing a magnetic stir bar is added the aryl halide (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
The palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) are added, or a pre-catalyst (e.g., SPhos Pd G2, 0.5-2 mol%) is used.
-
The vessel is purged with an inert gas, and the degassed solvent (e.g., a mixture of toluene and water) is added.
-
Reaction Execution: The mixture is heated to the specified temperature (e.g., 100 °C) with vigorous stirring for the required duration. Reaction progress is monitored by an appropriate analytical technique (GC, LC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and water. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by flash chromatography.
General Procedure for Mizoroki-Heck Reaction
The following is a general procedure for the palladium-catalyzed coupling of an aryl halide with an alkene.[3][7]
-
Preparation of the Reaction Mixture: An oven-dried reaction flask is charged with the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the ligand (e.g., a phosphine or NHC precursor, 1-4 mol%), and the base (e.g., K₂CO₃ or NaOAc, 2.0 equiv).
-
The flask is evacuated and backfilled with an inert gas.
-
The aryl halide (1.0 equiv), the alkene (1.1-1.5 equiv), and the solvent (e.g., DMAc or TBAB) are added.
-
Reaction Execution: The reaction mixture is heated to the indicated temperature (e.g., 120 °C) and stirred for the specified time. Progress is monitored by GC or LC-MS.
-
Work-up and Purification: The reaction is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Visualizing Catalytic Processes
To better understand the underlying processes, the following diagrams illustrate the catalytic cycles for these key coupling reactions and a typical workflow for ligand screening.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Caption: Workflow for high-throughput phosphine ligand screening.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 7. Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction [organic-chemistry.org]
Characterization of Impurities in the Synthesis of tert-Butyl (2-formylpyridin-3-yl)carbamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of potential impurities arising from the synthesis of tert-butyl (2-formylpyridin-3-yl)carbamate, a key intermediate in pharmaceutical development. Understanding and controlling these impurities is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines common synthetic routes, potential byproducts, and detailed analytical methodologies for their characterization, offering a comparative framework for process optimization and quality control.
Introduction to the Synthesis of tert-Butyl (2-formylpyridin-3-yl)carbamate
The synthesis of tert-butyl (2-formylpyridin-3-yl)carbamate typically involves a two-step process: the formylation of 3-aminopyridine followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. Variations in reaction conditions, reagents, and purification methods can lead to the formation of several process-related impurities.
A common synthetic approach begins with the formylation of 2-aminopyridine to introduce the aldehyde functional group at the 3-position. This is often followed by the protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[1]
Potential Impurities and Their Origins
Based on the typical synthetic pathways, several potential impurities can be anticipated. These can be broadly categorized as starting materials, intermediates, byproducts from side reactions, and degradation products.
Table 1: Potential Impurities and Their Likely Sources
| Impurity Name | Structure | Potential Source |
| 2-Aminopyridine | Unreacted starting material from the formylation step. | |
| 3-Amino-2-formylpyridine | ![]() | Unreacted intermediate from the Boc-protection step. |
| Di-Boc-protected aminopyridine | ![]() | Over-protection of the amino group during the Boc protection step. Can also be due to reaction with any residual primary amine. |
| Isocyanate intermediate | ![]() | A potential side product from the decomposition of the Boc-protected amine, especially under thermal stress.[2] |
| Urea byproduct | Formation from the reaction of the isocyanate intermediate with any primary or secondary amines present.[2] | |
| O-Formyl derivative | ![]() | Potential byproduct if the formylating agent reacts with any hydroxyl functionalities, though less likely in this specific synthesis. Discoloration of the product can indicate oxidation and polymeric impurities.[3] |
| Unidentified degradation products | Varying structures | Can arise from the instability of the product or intermediates under reaction or storage conditions. |
Comparative Analysis of Synthetic Routes
While the formylation of 2-aminopyridine followed by Boc protection is a common route, alternative methods could offer improved impurity profiles. For instance, the reaction of 3-formylpyridine with tert-butyl isocyanate presents a more direct approach to forming the carbamate linkage.[1] A comparative analysis of these routes is essential for selecting a process that minimizes critical impurities.
Table 2: Comparison of Synthetic Routes
| Synthetic Route | Advantages | Disadvantages | Potential for Impurity Formation |
| Route A: Formylation of 2-aminopyridine, then Boc protection | Well-established chemistry. Starting materials are readily available. | Two-step process, potentially lower overall yield. Requires careful control to avoid over-formylation.[1] | High potential for unreacted starting materials and intermediates. Risk of di-Boc formation. |
| Route B: Reaction of 3-formylpyridine with tert-butyl isocyanate | Single-step reaction. Potentially higher atom economy. | tert-butyl isocyanate is toxic and requires careful handling. May require stricter control of reaction conditions to ensure selectivity.[1] | Lower potential for unreacted aminopyridine. Risk of isocyanate-related side products. |
Experimental Protocols for Impurity Characterization
A multi-technique approach is recommended for the comprehensive characterization of impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for separating and quantifying the main component and non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:
-
0-20 min, 10-90% B
-
20-25 min, 90% B
-
25-26 min, 90-10% B
-
26-30 min, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in the initial mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is crucial for the identification of unknown impurities by providing molecular weight information.
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).
-
LC Conditions: Same as the HPLC method described above.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for the structural elucidation of isolated impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analysis: Comparison of chemical shifts and coupling constants with the main component and known standards.
Visualization of Synthetic Pathway and Impurity Formation
The following diagrams illustrate the primary synthetic pathway and the potential points of impurity formation.
Caption: Synthetic pathway and potential impurity formation.
Logical Workflow for Impurity Characterization
A systematic workflow is crucial for the efficient identification and quantification of impurities.
Caption: Workflow for impurity identification and characterization.
Conclusion
The characterization of impurities in the synthesis of tert-butyl (2-formylpyridin-3-yl)carbamate is a critical aspect of quality control in pharmaceutical manufacturing. A thorough understanding of the synthetic process and potential side reactions, coupled with the use of orthogonal analytical techniques such as HPLC, LC-MS, and NMR, is essential for ensuring the purity and safety of the final product. This guide provides a framework for researchers to develop robust analytical methods and to make informed decisions regarding process optimization and control.
References
Safety Operating Guide
Navigating the Safe Disposal of (2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the integrity of their work is intrinsically linked to the safety and precision of their laboratory practices. A critical, yet often overlooked, aspect of this is the responsible disposal of chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of (2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound , a combustible solid, is classified as harmful if swallowed, an eye irritant, and a potential skin sensitizer[1]. Due to its chemical structure, which includes a pyridine ring and a carbamate group, it must be treated as hazardous waste. Pyridine and its derivatives are recognized as flammable, toxic, and irritant substances[2]. Therefore, all materials contaminated with this compound require careful handling and disposal in accordance with local, state, and federal regulations[2][3].
Immediate Safety and Handling
Before initiating any disposal protocol, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and potential sensitization.[2] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes and irritation.[2] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of any potential dust or vapors.[2] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance. For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department[2][4].
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must adhere to strict protocols to ensure safety and regulatory compliance. Under no circumstances should this chemical or its waste be disposed of down the drain[4][5][6][7].
Waste Identification and Segregation
-
Classify as Hazardous Waste : All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing boats, absorbent pads), must be classified as hazardous waste[2][8].
-
Segregate Incompatibles : Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids[2][9].
Waste Collection and Containerization
-
Designated Container : Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container[2][10].
-
Compatible Material : The container must be compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is suitable. Ensure the container is in good condition with no leaks or cracks[8][9].
-
Labeling : The container must be affixed with a "Hazardous Waste" label. The label should clearly identify the contents, including the full chemical name "this compound," and list all associated hazards (e.g., Toxic, Irritant)[8][10].
Storage
-
Satellite Accumulation Area : Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) that is close to the point of generation[2][9][11].
-
Container Management : Keep the waste container closed except when adding waste. Do not fill containers to more than 90% capacity to prevent spills[8][10].
Disposal of Empty Containers
-
Triple Rinsing : An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound[5][8][11].
-
Rinsate Collection : The rinsate from this process is also considered hazardous waste and must be collected in a designated liquid hazardous waste container[5][8].
-
Final Disposal : After triple-rinsing and air drying, and with the label defaced or removed, the container may be disposed of as regular trash[5][8][11].
Final Disposal
-
Contact EHS : When the waste container is full or needs to be removed, contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a waste pickup[8]. Laboratory personnel should not transport hazardous waste themselves[5].
-
Professional Disposal : The EHS department will ensure the waste is transported to a licensed waste disposal facility, where it will likely be disposed of via incineration, a common method for pyridine-based waste[3][10].
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can maintain a safe working environment, ensure regulatory compliance, and uphold their commitment to environmental stewardship. Building a culture of safety that extends beyond the product itself is paramount in the scientific community.
References
- 1. This compound AldrichCPR 116026-99-4 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. vumc.org [vumc.org]
- 6. carlroth.com [carlroth.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Protocols for Handling (2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester
For research use only. Not intended for diagnostic or therapeutic use.
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester (CAS No. 116026-99-4). The following procedural guidance is designed to ensure the well-being of laboratory personnel and adherence to safety protocols.
Hazard Summary
This compound is classified as an irritant.[1] It is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is paramount to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound, based on the known hazards of skin sensitization and eye irritation.
| Protection Type | Specific Recommendations | Rationale |
| Engineering Controls | Work in a properly functioning laboratory fume hood. | To minimize inhalation of any dust or vapors. |
| Respiratory Protection | Generally not required when using a fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Prevents inhalation of the compound, which could cause respiratory irritation. |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles if there is a significant risk of splashing. | Protects against splashes that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. Change gloves immediately if contaminated. | Provides a barrier against skin contact, which can cause irritation and sensitization.[2] |
| Skin and Body Protection | A chemical-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental contact with the chemical. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Preparation and Area Setup:
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Verify that the fume hood is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before starting work.
-
Establish a designated area for handling the compound to minimize the potential for contamination.
2. Weighing the Compound:
-
Perform all weighing operations within the fume hood.
-
Use a tared, sealed container to weigh the desired amount of the solid compound.
-
If any material is spilled, clean it up immediately following the spill cleanup procedure outlined below.
3. Dissolving and Reaction Setup:
-
Add the solvent to the solid compound slowly and carefully within the fume hood to avoid splashing.
-
Keep all containers with the compound covered when not in immediate use.
-
Ensure that all reaction vessels are properly secured.
4. Post-Handling and Cleanup:
-
Decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent and then soap and water.
-
Wipe down the interior of the fume hood.
-
Remove and dispose of contaminated bench paper and gloves as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Segregate all waste contaminated with this compound from general laboratory waste.
-
This includes unused compound, reaction byproducts, contaminated solvents, and disposable labware (e.g., gloves, pipettes, bench paper).
2. Waste Collection:
-
Collect solid waste in a clearly labeled, sealed, and chemically resistant container.
-
Collect liquid waste in a separate, labeled, sealed, and chemically resistant container. Ensure compatibility with the solvent used.
3. Labeling and Storage:
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not dispose of this chemical down the drain or in the regular trash.
Emergency Procedures
Spill Response:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is large or you are not trained to handle it, contact your institution's EHS office immediately.
-
For small spills within a fume hood, use an absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Carefully collect the absorbent material and spilled compound into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of the compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




